Product packaging for N-(6-nitro-1,3-benzothiazol-2-yl)acetamide(Cat. No.:CAS No. 80395-50-2)

N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B182926
CAS No.: 80395-50-2
M. Wt: 237.24 g/mol
InChI Key: XARDSBCDZPSYTN-UHFFFAOYSA-N
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Description

N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C9H7N3O3S and its molecular weight is 237.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3O3S B182926 N-(6-nitro-1,3-benzothiazol-2-yl)acetamide CAS No. 80395-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3S/c1-5(13)10-9-11-7-3-2-6(12(14)15)4-8(7)16-9/h2-4H,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARDSBCDZPSYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352660
Record name Acetamide, N-(6-nitro-2-benzothiazolyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80395-50-2
Record name Acetamide, N-(6-nitro-2-benzothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(6-NITRO-2-BENZOTHIAZOLYL)ACETAMIDE
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Foundational & Exploratory

Physicochemical Properties of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and biological activities of the heterocyclic compound N-(6-nitro-1,3-benzothiazol-2-yl)acetamide. The information is compiled from various scientific sources to support research and development efforts in medicinal chemistry and related fields.

Core Physicochemical Data

This compound is a derivative of benzothiazole, a bicyclic ring system with diverse pharmacological applications. The introduction of a nitro group at the 6-position and an acetamide group at the 2-position significantly influences its chemical and biological characteristics.

Table 1: General and Predicted Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₇N₃O₃SPubChemLite[1]
Molecular Weight 253.24 g/mol Calculated
Monoisotopic Mass 237.02081 DaPubChemLite[1]
Predicted XlogP 2.0PubChemLite[1]
Physical Form Solid (predicted)

Synthesis and Characterization

The synthesis of this compound is typically achieved through the acetylation of its corresponding amine precursor.

Experimental Protocol: General Synthesis

A common method for the synthesis of this compound involves the reaction of 2-amino-6-nitrobenzothiazole with an acetylating agent. While a specific detailed protocol for this exact compound is not fully elaborated in the searched literature, a general procedure based on the synthesis of related acetamide derivatives can be described as follows:

  • Starting Material: 2-amino-6-nitrobenzothiazole is used as the starting material.

  • Acetylation: The starting material is reacted with an acetylating agent such as acetic anhydride or acetyl chloride. Acetic acid can also be used, often with refluxing conditions.

  • Solvent: A suitable solvent is used, which can be acetic acid itself or another appropriate organic solvent.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for a period of several hours to ensure the completion of the reaction.

  • Work-up and Purification: After cooling, the reaction mixture is often poured into cold water to precipitate the product. The crude product is then collected by filtration, washed, and purified, commonly by recrystallization from a solvent like ethanol.

The synthesis of various substituted N-benzothiazole-2-yl-acetamides has been reported, where the structures of the synthesized compounds were confirmed by elemental analysis, IR, MS, ¹H NMR, and ¹³C NMR[4].

Biological Activity and Mechanism of Action

This compound and its derivatives have been investigated for their potential biological activities, primarily as antimicrobial and analgesic agents.

Antimicrobial Activity

Derivatives of this compound have shown promising antimicrobial potential[5]. The antimicrobial activity of nitroaromatic compounds is often attributed to the reductive activation of the nitro group within the microbial cell.

A proposed mechanism of action for nitroaromatic antimicrobial agents is the enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage by interacting with macromolecules such as DNA, leading to cell death. In some benzothiazole derivatives, DNA gyrase has been identified as a potential target[5].

Antimicrobial_Mechanism cluster_cell Bacterial Cell Compound This compound Nitroreductase Nitroreductase Enzymes Compound->Nitroreductase Enzymatic Reduction Reactive_Species Reactive Nitroso and Hydroxylamine Intermediates Nitroreductase->Reactive_Species Macromolecules Cellular Macromolecules (e.g., DNA) Reactive_Species->Macromolecules Covalent Binding and Oxidative Stress Cell_Death Cell Death Macromolecules->Cell_Death Damage leads to

Proposed antimicrobial mechanism of action.
Analgesic Activity

N-(6-nitrobenzo[d]thiazol-2-yl)acetamide has been evaluated for its analgesic potential using the acetic acid-induced writhing test in albino mice[6]. The study indicated a reduction in the writhing response, suggesting analgesic effects[6]. The precise mechanism of analgesic action for this compound has not been fully elucidated but may involve the modulation of inflammatory pathways.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of this compound derivatives.

Experimental_Workflow Start Start: Synthesis Design Synthesis Chemical Synthesis of This compound Start->Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Biological_Screening Biological Activity Screening Characterization->Biological_Screening Antimicrobial_Assay Antimicrobial Assays (e.g., MIC determination) Biological_Screening->Antimicrobial_Assay Antimicrobial Analgesic_Assay Analgesic Assays (e.g., Writhing Test) Biological_Screening->Analgesic_Assay Analgesic Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Antimicrobial_Assay->Data_Analysis Analgesic_Assay->Data_Analysis End Conclusion Data_Analysis->End

General workflow for synthesis and evaluation.

Conclusion

This compound is a compound of interest in medicinal chemistry due to its potential antimicrobial and analgesic properties. While a complete experimental physicochemical profile is not yet available in the public domain, the existing data on its synthesis and biological activity provide a solid foundation for further research. Future studies should focus on determining the experimental values for its melting point, solubility, and pKa, as well as elucidating the specific molecular targets and signaling pathways involved in its biological effects. This will be crucial for the rational design and development of new therapeutic agents based on this benzothiazole scaffold.

References

N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: A Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a synthetic compound belonging to the benzothiazole class of heterocyclic molecules, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. While direct and exhaustive studies on the specific mechanism of action of this compound are not extensively documented in publicly available literature, this technical guide synthesizes the current understanding of its biological effects by examining the activities of structurally related benzothiazole derivatives. This document outlines putative mechanisms of action, including antimicrobial, anticancer, and enzyme inhibitory activities. Experimental protocols for evaluating these activities are detailed, and quantitative data from studies on analogous compounds are presented. Visual representations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the potential therapeutic applications of this compound.

Introduction

Benzothiazoles are bicyclic heterocyclic compounds that have garnered considerable attention in the field of drug discovery. The fusion of a benzene ring and a thiazole ring imparts a unique chemical architecture that allows for a wide range of biological activities. The introduction of a nitro group at the 6-position and an acetamide group at the 2-position of the benzothiazole core, as seen in this compound, is anticipated to modulate its electronic and steric properties, thereby influencing its interaction with biological targets. This whitepaper will explore the potential mechanisms of action of this compound based on evidence from closely related analogues.

Putative Mechanisms of Action

Based on the biological evaluation of structurally similar compounds, the primary mechanisms of action for this compound are hypothesized to be in the realms of antimicrobial and anticancer activities.

Antimicrobial Activity: Targeting DNA Gyrase

Several benzothiazole derivatives have demonstrated promising antimicrobial properties. A closely related compound, N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide, has been identified as having significant antimicrobial potential.[1][2] Molecular docking studies on this analogue suggest a probable interaction with DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[1][2]

Proposed Mechanism: It is hypothesized that this compound may bind to the ATP-binding site of the GyrB subunit of DNA gyrase, thereby inhibiting its enzymatic activity. This inhibition would prevent the negative supercoiling of bacterial DNA, leading to a cessation of DNA replication and ultimately, bacterial cell death.

G This compound This compound DNA_Gyrase Bacterial DNA Gyrase (GyrB Subunit) This compound->DNA_Gyrase ATP_Binding Inhibition of ATP Binding DNA_Gyrase->ATP_Binding DNA_Supercoiling Disruption of DNA Supercoiling ATP_Binding->DNA_Supercoiling DNA_Replication Inhibition of DNA Replication DNA_Supercoiling->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Figure 1: Proposed antimicrobial mechanism of action targeting DNA gyrase.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

The anticancer potential of benzothiazole derivatives is a significant area of research. While specific data for this compound is limited, numerous studies on related compounds point towards the induction of apoptosis (programmed cell death) and cell cycle arrest as key mechanisms.

A novel benzothiazole derivative, YLT322, has been shown to induce apoptosis in human hepatocellular carcinoma cells through the mitochondrial (intrinsic) pathway.[3] This pathway is characterized by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. It is plausible that this compound could act in a similar manner.

G Compound This compound Mitochondria Mitochondria Compound->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Activated_Caspase9 Activated Caspase-9 Apoptosome->Activated_Caspase9 Activated_Caspase3 Activated Caspase-3 Activated_Caspase9->Activated_Caspase3 Caspase3 Pro-Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis

Figure 2: Putative intrinsic apoptotic signaling pathway.

Studies on other nitro-substituted heterocyclic compounds have demonstrated the ability to induce cell cycle arrest. For instance, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione was found to cause an increase in the sub-G1 cell population and an accumulation of cells in the S and G2/M phases of the cell cycle, indicative of mitotic arrest.[4] This suggests that this compound may also interfere with the cell cycle progression of cancer cells.

Enzyme Inhibition: Monoamine Oxidase (MAO)

Derivatives of 2-amino-6-nitrobenzothiazole have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters. One study on 2-amino-6-nitrobenzothiazole-derived hydrazones revealed potent and selective inhibition of MAO-B.[5] Given the shared 2-amino-6-nitrobenzothiazole core, it is conceivable that this compound could exhibit inhibitory activity against MAO isoforms.

Quantitative Data from Related Compounds

Table 1: Antimicrobial Activity of a Related Benzothiazole Derivative

CompoundOrganismMIC (µg/mL)
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamideS. aureus12.5[1]
B. subtilis6.25[1]
E. coli3.125[1]
P. aeruginosa6.25[1]

Table 2: Cytotoxicity of Benzothiazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Nitro-styryl containing benzothiazolePancreatic cancer cells27 ± 0.24
Fluorostyryl benzothiazolePancreatic cancer cells35 ± 0.51
N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazidePC-3 (Prostate)19.9 ± 1.17
LNCaP (Prostate)11.2 ± 0.79

Table 3: MAO Inhibitory Activity of a Related Benzothiazole Derivative

CompoundTargetIC50 (µM)Selectivity Index (SI)
N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazideMAO-A0.42 ± 0.003[5]-
N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazideMAO-B0.0018 ± 0.0003[5]766.67[5]

Experimental Protocols

The following are detailed methodologies for key experiments that would be pertinent to elucidating the mechanism of action of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for 24-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment and Harvesting: Cells are treated with the compound for a specified time, then harvested by trypsinization and washed with PBS.

  • Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined using appropriate software.

G cluster_0 In Vitro Evaluation Cell_Culture Cancer Cell Culture Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cytotoxicity Compound_Treatment->MTT_Assay Flow_Cytometry Flow Cytometry for Cell Cycle & Apoptosis Compound_Treatment->Flow_Cytometry Western_Blot Western Blot for Protein Expression Compound_Treatment->Western_Blot IC50 Determine IC50 MTT_Assay->IC50 Cell_Cycle_Arrest Analyze Cell Cycle Arrest Flow_Cytometry->Cell_Cycle_Arrest Apoptosis_Markers Analyze Apoptosis Markers (e.g., Caspases) Flow_Cytometry->Apoptosis_Markers Western_Blot->Apoptosis_Markers

Figure 3: General experimental workflow for in vitro evaluation.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. While its precise mechanism of action requires further elucidation, the available evidence from structurally related compounds strongly suggests potential antimicrobial activity via DNA gyrase inhibition and anticancer effects through the induction of apoptosis and cell cycle arrest. Future research should focus on direct biological evaluation of this compound to confirm these hypothesized mechanisms. Key areas of investigation should include:

  • In vitro and in vivo studies to determine its efficacy against a broad panel of bacterial and cancer cell lines.

  • Enzyme inhibition assays to confirm its activity against DNA gyrase and MAO isoforms.

  • Detailed molecular studies to identify the specific signaling pathways modulated by the compound.

  • Structure-activity relationship (SAR) studies to optimize the benzothiazole scaffold for enhanced potency and selectivity.

The insights provided in this technical guide offer a foundational understanding for researchers and drug development professionals to advance the investigation of this compound as a potential therapeutic candidate.

References

"crystal structure of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Crystal Structure of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Authored for: Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

This technical document provides a comprehensive overview of the synthesis and structural characteristics of N-(1,3-benzothiazol-2-yl)acetamide derivatives, with a specific focus on this compound. While a definitive published crystal structure for the 6-nitro derivative is not currently available in crystallographic databases, this guide leverages detailed data from its parent compound, N-(1,3-benzothiazol-2-yl)acetamide, to project its structural properties. This whitepaper details the established synthetic protocols, methodologies for crystallographic analysis, and presents key structural data from the reference compound to serve as a robust framework for researchers. The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in compounds with significant biological activities, including antimicrobial and anticancer properties.[1][2] Understanding the precise molecular geometry and intermolecular interactions through crystallographic analysis is paramount for rational drug design and development.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through a two-step process, beginning with the appropriate 2-aminobenzothiazole precursor. The subsequent acylation reaction yields the final product, which can then be crystallized for structural analysis.

Detailed Experimental Protocol: Synthesis

A common and effective method for synthesizing N-(1,3-benzothiazol-2-yl)acetamide derivatives involves the acylation of the corresponding 2-aminobenzothiazole.[3] The following protocol is adapted for the synthesis of the 6-nitro derivative.

  • Starting Material : 2-Amino-6-nitrobenzothiazole (1 mmol) is used as the primary precursor.[4]

  • Reaction Setup : The 2-amino-6-nitrobenzothiazole is dissolved in 30 mL of glacial acetic acid.

  • Acylation : The solution is refluxed for approximately 3 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Isolation : Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.

  • Purification : The resulting precipitate, this compound, is collected by filtration.

  • Recrystallization : The crude product is recrystallized from ethanol to yield high-purity crystals suitable for X-ray diffraction studies.[3] Colorless or pale yellow blocks are typically grown using the slow evaporation method from a methanol solution.[3]

Synthesis_Workflow cluster_start Starting Materials cluster_process Process cluster_intermediate Workup cluster_end Final Product 2_amino_6_nitro 2-Amino-6-nitrobenzothiazole reflux Reflux (3 hrs) 2_amino_6_nitro->reflux acetic_acid Glacial Acetic Acid acetic_acid->reflux pour_ice Pour into Ice Water reflux->pour_ice Cooling filter Filtration pour_ice->filter recrystallize Recrystallization (Ethanol) filter->recrystallize final_product This compound recrystallize->final_product

Caption: Synthetic workflow for this compound.

Crystallographic Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction. The following sections detail the experimental protocol and the reference data from the parent compound, N-(1,3-benzothiazol-2-yl)acetamide.

Experimental Protocol: X-ray Diffraction

The methodology for data collection and structure refinement is critical for obtaining high-quality crystallographic data. The protocol used for the parent analogue is as follows[3]:

  • Data Collection : A suitable single crystal is mounted on a diffractometer (e.g., Agilent Xcalibur, Eos, Gemini) equipped with Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature (e.g., 173 K).[3]

  • Absorption Correction : A multi-scan absorption correction is applied to the collected data using software such as CrysAlis PRO.[3]

  • Structure Solution : The crystal structure is solved using direct methods (e.g., SHELXS97) and refined by full-matrix least-squares on F² (e.g., using SHELXL97).

  • Refinement : All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]

XRay_Workflow crystal Select Single Crystal mount Mount on Diffractometer crystal->mount data_collection X-ray Data Collection mount->data_collection absorption_correction Absorption Correction data_collection->absorption_correction structure_solution Structure Solution (Direct Methods) absorption_correction->structure_solution refinement Full-Matrix Least-Squares Refinement structure_solution->refinement final_structure Final Crystal Structure & CIF refinement->final_structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Reference Crystal Structure Data

The following tables summarize the quantitative crystallographic data for the reference compound, N-(1,3-benzothiazol-2-yl)acetamide (C₉H₈N₂OS).[3] This information provides a valuable baseline for predicting the structural parameters of the 6-nitro derivative. The introduction of a nitro group may lead to slight changes in cell parameters and intermolecular interactions due to its electron-withdrawing nature and potential for additional hydrogen bonding.

Table 1: Crystal Data and Structure Refinement for N-(1,3-benzothiazol-2-yl)acetamide [3]

ParameterValue
Chemical FormulaC₉H₈N₂OS
Formula Weight (Mᵣ)192.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.1852 (4)
b (Å)7.4037 (4)
c (Å)20.9189 (8)
β (°)94.408 (3)
Volume (V, ų)1727.21 (13)
Z8
Temperature (K)173
RadiationMo Kα (λ = 0.71073 Å)
Measured Reflections20845
Independent Reflections5918
R_int0.033
Final R[F² > 2σ(F²)]0.044
wR(F²)0.109
Goodness-of-fit (S)1.08
Key Structural Features of the Reference Compound

The crystal structure of N-(1,3-benzothiazol-2-yl)acetamide reveals several key features that are likely to be conserved in its 6-nitro analogue:

  • Asymmetric Unit : The asymmetric unit contains two independent molecules, labeled A and B.[3]

  • Planarity : The dihedral angle between the benzothiazole ring system and the acetamide group is small, indicating a high degree of planarity (2.7(4)° for molecule A and 7.2(2)° for molecule B).[3]

  • Hydrogen Bonding : In the crystal, molecules are linked by N—H···N hydrogen bonds, forming dimers with an R₂²(8) graph-set motif. These dimers then stack along the crystal axis.[3] The introduction of a nitro group in the 6-position may introduce additional C-H···O interactions, potentially influencing the overall packing arrangement.

Table 2: Hydrogen-Bond Geometry (Å, °) for N-(1,3-benzothiazol-2-yl)acetamide [3]

D—H···AD—HH···AD···AD—H···A
N2A—H2A···N1B0.862.112.9700 (16)176
N2B—H2B···N1A0.862.142.9749 (16)165

Conclusion

This technical guide provides a detailed framework for the synthesis and crystallographic study of this compound. By leveraging comprehensive data from the well-characterized parent compound, N-(1,3-benzothiazol-2-yl)acetamide, we have outlined robust experimental protocols and presented key structural parameters. The provided data on unit cell dimensions, space group, and hydrogen bonding motifs serves as a critical reference point for researchers. The addition of a nitro group at the 6-position is anticipated to modulate the electronic properties and may introduce new intermolecular interactions, making the definitive crystallographic study of this specific derivative a valuable endeavor for the drug development community. The methodologies and reference data herein are intended to facilitate and guide such future research.

References

Spectral Analysis of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral analysis of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthesis, and presents a full spectral characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to ensure reproducibility. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of novel benzothiazole derivatives.

Introduction

This compound belongs to the benzothiazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a nitro group at the 6-position and an acetamide group at the 2-position of the benzothiazole core can significantly influence the molecule's electronic properties and biological activity. A thorough spectral analysis is paramount for the unambiguous identification and characterization of this compound, ensuring its purity and providing the foundational data for further research and development.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of its corresponding amine precursor, 2-amino-6-nitrobenzothiazole.

Experimental Protocol: Synthesis

Materials:

  • 2-amino-6-nitrobenzothiazole

  • Acetic anhydride

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 2-amino-6-nitrobenzothiazole (1.0 eq) in a minimal amount of glacial acetic acid with gentle warming.

  • To the resulting solution, add acetic anhydride (1.2 eq) dropwise while stirring.

  • Reflux the reaction mixture for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water with constant stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure this compound as a solid.

  • Dry the purified product under vacuum.

Spectral Data

The following sections detail the expected spectral data for this compound based on the analysis of its precursor and related benzothiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The expected chemical shifts are presented in Table 1.

Table 1: Predicted NMR Spectral Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~2.3Singlet-CH₃ (acetamide)
¹H~7.8DoubletH-4
¹H~8.2Doublet of doubletsH-5
¹H~8.8DoubletH-7
¹H~12.5Singlet (broad)-NH (acetamide)
¹³C~23--CH₃ (acetamide)
¹³C~118-C-7
¹³C~120-C-5
¹³C~122-C-4
¹³C~135-C-3a
¹³C~144-C-6
¹³C~152-C-7a
¹³C~158-C-2
¹³C~170-C=O (acetamide)

Note: Predicted values are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are summarized in Table 2.

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3250MediumN-H stretching (amide)
~3100MediumAromatic C-H stretching
~1690StrongC=O stretching (amide I)
~1590StrongC=N stretching (benzothiazole)
~1550StrongN-H bending (amide II)
~1520StrongAsymmetric NO₂ stretching
~1340StrongSymmetric NO₂ stretching
~830StrongC-H out-of-plane bending
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum reveals information about the electronic transitions within the molecule. The presence of the conjugated benzothiazole system and the nitro group are expected to result in characteristic absorption maxima.

Table 3: Predicted UV-Vis Absorption Data for this compound

λmax (nm) Solvent Electronic Transition
~250-270Ethanolπ → π
~330-350Ethanoln → π
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₉H₇N₃O₃S
Monoisotopic Mass237.0208 g/mol [1]
Nominal Mass237 g/mol
Predicted [M+H]⁺238.0281
Key Fragmentation Peaks (m/z)195 (M - C₂H₂O)⁺, 165 (M - C₂H₂O - NO)⁺, 150 (M - C₂H₂O - NO₂)⁺

Experimental Workflows and Methodologies

General Workflow

The overall process for the synthesis and spectral characterization of this compound is depicted in the following workflow diagram.

Workflow Overall Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Spectral Analysis start 2-amino-6-nitrobenzothiazole reaction Acetylation with Acetic Anhydride start->reaction workup Precipitation and Filtration reaction->workup purification Recrystallization workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir FTIR Spectroscopy product->ir uv UV-Vis Spectroscopy product->uv ms Mass Spectrometry product->ms

Fig. 1: Synthesis and Analysis Workflow.
NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1.0 s

    • Pulse width: 30-45°

    • Spectral width: -2 to 14 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024-4096

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

FTIR Spectroscopy Protocol
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample (1-2 mg) with dry KBr powder (100-200 mg) and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Instrumentation: Record the IR spectrum using an FTIR spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Background Correction: Record a background spectrum of the empty sample compartment (or a pure KBr pellet) and subtract it from the sample spectrum.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Parameters:

    • Wavelength range: 200-800 nm

    • Scan speed: Medium

  • Baseline Correction: Use the same solvent as a blank to zero the absorbance before measuring the sample.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

  • ESI Parameters (Positive Mode):

    • Capillary voltage: 3-4 kV

    • Cone voltage: 20-40 V

    • Desolvation gas flow: 600-800 L/hr

    • Desolvation temperature: 300-400 °C

  • Data Acquisition: Acquire the mass spectrum in full scan mode over an appropriate m/z range (e.g., 50-500).

Logical Relationships in Spectral Interpretation

The interpretation of the spectral data relies on the logical correlation between the different analytical techniques to confirm the structure of this compound.

Spectral_Interpretation cluster_structure Proposed Structure Structure This compound NMR NMR Data (Chemical Shifts, Multiplicities) Structure->NMR Proton & Carbon Environment IR IR Data (Functional Group Vibrations) Structure->IR Functional Groups MS MS Data (Molecular Ion, Fragmentation) Structure->MS Molecular Weight & Fragments UV UV-Vis Data (Electronic Transitions) Structure->UV Conjugated System NMR->IR Confirms Amide NMR->MS Confirms Connectivity IR->MS Confirms Functional Groups

Fig. 2: Correlative Spectral Interpretation.

Conclusion

This technical guide has provided a detailed overview of the synthesis and comprehensive spectral analysis of this compound. The tabulated spectral data, along with the detailed experimental protocols and workflow diagrams, offer a robust framework for the identification and characterization of this and related benzothiazole derivatives. This information is critical for ensuring the quality and reproducibility of research in the fields of medicinal chemistry and drug development.

References

"biological activity of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activity of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with this compound and its derivatives. The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a prominent pharmacophore in medicinal chemistry.[1] The incorporation of a nitro group at the 6-position and an acetamide linkage at the 2-position has been explored to modulate and enhance various pharmacological properties, including antimicrobial, anticancer, and analgesic effects.

Synthesis of this compound Derivatives

The synthesis of this class of compounds typically follows a multi-step process, beginning with the commercially available 2-amino-6-nitro-1,3-benzothiazole. This precursor undergoes acylation followed by substitution to yield the final derivatives.

Experimental Protocol: General Synthesis

A common synthetic route involves a two-step procedure.[2][3]

  • Synthesis of 2-Chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide (Intermediate): A suspension of 2-amino-6-nitro-1,3-benzothiazole and a base such as anhydrous potassium carbonate is prepared in a dry solvent like chloroform. Chloroacetyl chloride is then added to the suspension, and the mixture is refluxed for several hours.[3] The completion of the reaction is monitored by thin-layer chromatography (TLC).

  • Synthesis of Final Derivatives: The intermediate chloro-acetamide derivative is then refluxed with various substituted amines in a suitable solvent to yield the target 2-(substituted amino)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide derivatives.[2][4] The resulting solid product is typically filtered, washed, and purified, often through recrystallization.

Visualization: Synthetic Workflow

The general synthetic pathway is illustrated in the diagram below.

G A 2-Amino-6-nitro-1,3-benzothiazole C Intermediate: 2-Chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide A->C Acylation (Reflux) B Chloroacetyl Chloride B->C E Final Product: N-(6-nitro-1,3-benzothiazol-2-yl)-2-(substituted amino)acetamide C->E Substitution (Reflux) D Substituted Amines (R-NH2) D->E

General synthesis of this compound derivatives.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant potential as antimicrobial agents against a range of Gram-positive and Gram-negative bacteria.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency. A notable derivative, N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (referred to as BTC-r), has shown promising activity.[2][4] Additionally, Schiff base derivatives synthesized from 6-nitrobenzo[d]thiazol-2-amine have been evaluated using the zone of inhibition method.[5]

Table 1: Minimum Inhibitory Concentration (MIC) of Derivative BTC-r

Bacterial Strain Type MIC (µg/mL) Reference
Staphylococcus aureus Gram-positive >50 [2][4]
Bacillus subtilis Gram-positive 50 [2][4]
Escherichia coli Gram-negative 25 [2][4]

| Pseudomonas aeruginosa| Gram-negative | 25 |[2][4] |

Table 2: Zone of Inhibition for Schiff Base Derivatives (at 100 µg/mL)

Compound R-Group S. aureus (mm) E. coli (mm) Reference
5a 2,5-dimethoxybenzylidene 12.4 ± 0.3 11.2 ± 0.4 [5]
5b 4-chlorobenzylidene 13.6 ± 0.5 12.5 ± 0.3 [5]
5c 4-nitrobenzylidene 11.2 ± 0.2 10.2 ± 0.2 [5]
5d 4-methoxybenzylidene 12.8 ± 0.4 11.8 ± 0.3 [5]

| Ampicillin | Standard Drug | 15.5 ± 0.3 | 14.8 ± 0.4 |[5] |

Experimental Protocol: Antimicrobial Screening

The antimicrobial properties are typically evaluated using the agar cup plate method to determine the zone of inhibition and a broth dilution method for the minimum inhibitory concentration (MIC).[2][5]

  • Culture Preparation: Bacterial strains are cultured on a suitable medium like Nutrient Agar.[5]

  • Zone of Inhibition Assay (Agar Cup Plate Method): A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate. Wells or "cups" are made in the agar, and a specific concentration (e.g., 100 µg/mL) of the test compound dissolved in a solvent like DMSO is added to each cup. The plates are incubated, and the diameter of the clear zone of growth inhibition around each cup is measured in millimeters.[5]

  • MIC Determination: A serial dilution of the test compounds is prepared in a liquid growth medium in microtiter plates. A standardized suspension of the test bacteria is added to each well. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]

Visualization: Antimicrobial Screening Workflow

G cluster_0 Zone of Inhibition (Agar Cup) cluster_1 Minimum Inhibitory Concentration (Broth Dilution) A Prepare Bacterial Lawn on Agar Plate B Create Wells in Agar A->B C Add Test Compound (e.g., 100 µg/mL) B->C D Incubate Plate (e.g., 37°C for 24h) C->D E Measure Diameter of Inhibition Zone (mm) D->E F Prepare Serial Dilutions of Compound in Broth G Inoculate with Bacterial Suspension F->G H Incubate Microtiter Plate G->H I Observe for Visible Growth H->I J Determine Lowest Concentration with No Growth (MIC) I->J

Workflow for common antimicrobial susceptibility testing methods.

Anticancer Activity

The 2-amino-6-nitrobenzothiazole scaffold is a precursor for derivatives that have been evaluated for their anticancer properties. Sulphonamide derivatives, in particular, have shown modest activity against various human cancer cell lines.[6][7]

Quantitative Data: In Vitro Anticancer Activity

The half-maximal inhibitory concentration (IC50) is used to quantify the effectiveness of a compound in inhibiting cancer cell growth.

Table 3: IC50 Values of a Sulphonamide-based N-(6-nitro-1,3-benzothiazol-2-yl) Derivative

Cell Line Cancer Type IC50 (µM) Reference
MCF-7 Breast Cancer 34.5 [6][7]
HeLa Cervical Cancer 44.15 [6][7]

| MG63 | Osteosarcoma | 36.1 |[6][7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a set period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into a purple formazan precipitate.

  • Solubilization and Measurement: A solubilizing agent (like DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Visualization: Potential Mechanism of Action

While the precise signaling pathways for these specific nitro-benzothiazole derivatives are not fully elucidated, many anticancer agents, including other heterocyclic compounds, function by inducing apoptosis (programmed cell death).[8] This often involves the activation of a cascade of enzymes called caspases.

G cluster_pathways Hypothetical Apoptosis Induction cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Derivative Benzothiazole Derivative Mitochondria Mitochondrial Stress Derivative->Mitochondria induces DeathReceptor Death Receptors (e.g., Fas) Derivative->DeathReceptor activates Casp9 Caspase-9 Activation Mitochondria->Casp9 Casp3 Executioner Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation DeathReceptor->Casp8 Casp8->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Hypothetical apoptotic pathway potentially induced by benzothiazole derivatives.

Analgesic Activity

The core this compound structure has also been investigated for its analgesic (pain-relieving) properties.

Quantitative Data: Analgesic Effect

The analgesic potential of this compound was evaluated in mice using the acetic acid-induced writhing test.[9]

Table 4: Analgesic Activity by Acetic Acid-Induced Writhing Test

Compound Dose % Reduction in Writhing (First 5 min) % Reduction in Writhing (Second 5 min) Reference
6-Nitro Derivative 100 mg/kg 66% 75% [9]

| Diclofenac Sodium | 10 mg/kg | 76% | 91% |[9] |

Experimental Protocol: Acetic Acid-Induced Writhing Test

This is a standard in vivo model for screening peripheral analgesic activity.

  • Animal Acclimatization: Albino mice are acclimatized to laboratory conditions before the experiment.

  • Compound Administration: The test compound (e.g., 100 mg/kg) or a standard drug (e.g., diclofenac sodium) is administered to the animals, typically via intraperitoneal injection. A control group receives the vehicle.

  • Induction of Writhing: After a set period (e.g., 30 minutes), a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching, arching of the back, and extension of hind limbs).

  • Observation: The number of writhes for each animal is counted over a specific time period (e.g., 10 minutes).

  • Calculation: The percentage reduction in the number of writhes in the treated groups is calculated relative to the control group to determine the analgesic effect.[9]

References

In Silico Analysis of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed examination of the in silico analyses performed on N-(6-nitro-1,3-benzothiazol-2-yl)acetamide, a derivative of the versatile benzothiazole scaffold. Benzothiazole and its derivatives are recognized for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a nitro group, a potent electron-withdrawing moiety, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its biological activity.[3]

This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of the computational evaluation of this compound, with a focus on its antimicrobial potential.

Molecular Profile and Synthesis

This compound is a synthetic compound that has been investigated for its biological activities. It can be synthesized as part of a broader series of benzothiazole derivatives. A general synthetic approach involves reacting a substituted 2-aminobenzothiazole with chloroacetyl chloride, followed by further reactions to obtain the final acetamide derivatives.[4][5][6] While specific synthesis details for the title compound are part of larger synthetic schemes, the core structure is built upon the established chemistry of 2-aminobenzothiazoles.[2][7][8]

In Silico Antimicrobial Activity Analysis

Computational studies, particularly molecular docking, have been instrumental in elucidating the potential mechanism of action for this compound and its analogs as antimicrobial agents. These studies help in understanding the binding interactions between the compound and its biological target at a molecular level.

Molecular Docking Studies

Molecular docking simulations have been performed to predict the binding affinity and interaction patterns of this compound derivatives with bacterial DNA gyrase (PDB ID: 3G75), a crucial enzyme for bacterial DNA replication and a validated target for antimicrobial drugs.[4][5][6]

Table 1: Molecular Docking Scores and Interaction Data

Compound DerivativeTarget ProteinDocking ScoreInteracting ResiduesBond Types
N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (BTC-r)DNA Gyrase (3G75)Data not specified in abstractData not specified in abstractData not specified in abstract

Note: While the study identifies this compound as having good antimicrobial potential consistent with docking results, specific numerical docking scores and detailed interacting residues for this particular derivative were not available in the provided abstracts.

Experimental Protocols

Molecular Docking Protocol

The in silico molecular docking studies were conducted to understand the potential binding mode of the synthesized benzothiazole derivatives into the active site of DNA gyrase.

  • Software: The docking study was performed using V-life MDS 3.5 software.[4][5][6]

  • Target Preparation: The 3D crystal structure of the target protein, DNA gyrase (PDB ID: 3G75), was obtained from the Protein Data Bank. The protein structure was prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 2D structure of the compound, N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide, was drawn and converted to a 3D structure. Energy minimization was performed using appropriate force fields.

  • Docking Simulation: The prepared ligand was docked into the active site of the prepared protein. The docking algorithm calculated the binding affinity and generated various binding poses.

  • Analysis: The resulting docked conformations were analyzed to select the best pose based on the docking score and the pattern of interactions (e.g., hydrogen bonds, hydrophobic interactions) with the key amino acid residues in the active site of DNA gyrase.[4][5][6]

Proposed Mechanism of Action

The molecular docking studies suggest that this compound derivatives may exert their antimicrobial effect by inhibiting DNA gyrase. By binding to this enzyme, the compound can interfere with essential cellular processes like DNA replication, transcription, and repair, ultimately leading to bacterial cell death.

G Proposed Antimicrobial Mechanism of Action A This compound Derivative C Binding to Active Site A->C interacts with B Bacterial DNA Gyrase (Enzyme) B->C D Inhibition of DNA Gyrase Activity C->D E Disruption of DNA Replication & Repair D->E F Bacterial Cell Death E->F

Proposed mechanism of antimicrobial action.

In Vitro Antimicrobial Activity

While the focus of this document is on in silico analysis, it is crucial to correlate these findings with experimental data. In vitro tests have confirmed the antimicrobial potential of related compounds.

Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of a series of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl)acetamides was evaluated. Although the specific MIC value for this compound was not detailed in the abstracts, a closely related derivative, BTC-r (N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide), was identified as having good antimicrobial potential.[4][5][6] For context, another promising compound from the same study, BTC-j, showed significant activity against various bacterial strains.

Table 2: MIC Values for a Lead Benzothiazole Derivative (BTC-j)

OrganismStrain TypeMIC (µg/mL)
S. aureusGram-positive12.5[4][5]
B. subtilisGram-positive6.25[4][5]
E. coliGram-negative3.125[4][5]
P. aeruginosaGram-negative6.25[4][5]

Note: This data is for a related compound, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (BTC-j), to illustrate the potential of this chemical class.

ADMET Predictions (Absorption, Distribution, Metabolism, Excretion, Toxicity)

For related benzothiazole derivatives, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often performed to assess their drug-likeness.[9][10] These computational models evaluate physicochemical properties based on frameworks like Lipinski's Rule of Five to predict the pharmacokinetic profile of a compound. While specific ADMET data for this compound is not available in the reviewed literature, this remains a critical step in the virtual screening and lead optimization process for any drug candidate.

G In Silico Drug Discovery Workflow A Compound Design (e.g., this compound) B Virtual Screening A->B C Molecular Docking (Target: DNA Gyrase) B->C D ADMET Prediction (Drug-Likeness) B->D E Lead Candidate Selection C->E D->E F Synthesis & In Vitro Testing E->F

A typical workflow for in silico drug discovery.

Conclusion

The in silico analysis of this compound and its close derivatives indicates a promising potential for antimicrobial activity, likely mediated through the inhibition of bacterial DNA gyrase. Molecular docking studies provide a theoretical framework for its mechanism of action, which is supported by the in vitro antimicrobial screening of analogous compounds. Further computational studies, including detailed ADMET profiling and molecular dynamics simulations, would be beneficial to fully characterize the therapeutic potential of this compound and guide future optimization efforts in the development of novel antimicrobial agents.

References

Potential Therapeutic Targets of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(6-nitro-1,3-benzothiazol-2-yl)acetamide, a derivative of the versatile benzothiazole scaffold, has emerged as a compound of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its potential therapeutic targets, underpinned by available preclinical data and inferred from the well-documented biological activities of structurally related benzothiazole analogues. The primary therapeutic avenues for this compound appear to be in the realms of analgesia and anti-inflammatory action, with strong evidence suggesting Cyclooxygenase-2 (COX-2) as a key target. Furthermore, extensive research on the broader benzothiazole class of compounds indicates plausible roles as an antimicrobial agent targeting DNA gyrase, a urease inhibitor for the management of urease-induced pathologies, and a cholinesterase inhibitor with potential applications in neurodegenerative diseases. This document synthesizes the current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate further research and drug development efforts.

Introduction

Benzothiazoles are a class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. This structural motif imparts a wide range of pharmacological properties, leading to their investigation for various therapeutic applications. This compound, distinguished by a nitro group at the 6-position and an acetamide group at the 2-position of the benzothiazole core, has been specifically identified for its analgesic properties. This guide delves into the molecular mechanisms and potential therapeutic targets of this compound, drawing upon direct evidence where available and leveraging the extensive body of research on analogous compounds to build a predictive framework for its broader therapeutic potential.

Potential Therapeutic Targets and Mechanisms of Action

Based on current research, the following are the most promising therapeutic targets for this compound.

Cyclooxygenase-2 (COX-2) for Analgesic and Anti-inflammatory Effects

The most direct evidence for the therapeutic action of this compound lies in its analgesic properties. A study demonstrated its efficacy in reducing pain in an acetic acid-induced writhing model in mice.[1]

Quantitative Data:

CompoundDoseWrithing Reduction (0-5 min)Writhing Reduction (6-10 min)Reference
This compound100 mg/kg66%75%[1]
Diclofenac Sodium (Reference)10 mg/kg76%91%[1]

Mechanism of Action: In silico docking studies suggest that the analgesic effect of this compound is mediated through the inhibition of Cyclooxygenase-2 (COX-2).[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.

Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGG2 PGG2 COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Compound This compound Compound->COX2

Caption: Inhibition of COX-2 by this compound blocks prostaglandin synthesis.

Bacterial DNA Gyrase: A Target for Antimicrobial Activity

While direct antimicrobial studies on this compound are limited, numerous studies on structurally similar benzothiazole derivatives have identified bacterial DNA gyrase as a primary target.[2][3][4] DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and is a validated target for antibiotics.

Quantitative Data for Related Benzothiazole Derivatives (DNA Gyrase Inhibition):

Compound ClassSpecific Compound ExampleTarget EnzymeIC50Reference
Benzothiazole-based inhibitorsCompound 1E. coli DNA gyrase< 10 nM[4]
Benzothiazole-based inhibitorsCompound 27A. baumannii DNA gyrase15.6 nM
Benzothiazole-based inhibitorsEster derivative 9bE. coli DNA gyrase200 nM[2]
Benzothiazole-based inhibitorsEster derivative 13E. coli DNA gyrase48 nM[2]

Proposed Mechanism of Action: Benzothiazole derivatives are thought to bind to the ATP-binding site of the GyrB subunit of DNA gyrase, inhibiting its enzymatic activity. This leads to the disruption of DNA supercoiling and ultimately bacterial cell death.

Experimental Workflow: DNA Gyrase Inhibition Assay

DNA_Gyrase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Prep Prepare dilutions of This compound Incubation Incubate compound with enzyme and DNA Compound_Prep->Incubation Enzyme_Prep Prepare DNA gyrase and relaxed plasmid DNA Enzyme_Prep->Incubation Electrophoresis Agarose Gel Electrophoresis Incubation->Electrophoresis Visualization Visualize DNA bands (supercoiled vs. relaxed) Electrophoresis->Visualization Quantification Quantify inhibition and determine IC50 Visualization->Quantification

Caption: Workflow for assessing the inhibitory effect on DNA gyrase activity.

Urease: A Target for Gastrointestinal and Urological Pathologies

Benzothiazole derivatives have demonstrated potent inhibitory activity against urease, an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[5][6][7] Urease is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to gastritis, peptic ulcers, and gastric cancer.

Quantitative Data for Related Benzothiazole Derivatives (Urease Inhibition):

Compound ClassSpecific Compound ExampleIC50Reference
Benzothiazine-N-arylacetamideCompound 5a10.1 ± 0.90 µM[6]
Benzothiazine-N-arylacetamideCompound 5k9.8 ± 0.023 µM[6]
Pyrazoline-benzothiazoleCompound 2m7.21 ± 0.09 µM[5]
Thiadiazole-benzothiazoleCompound 45a2.85 µM[7]

Proposed Mechanism of Action: The exact mechanism is not fully elucidated but is believed to involve the interaction of the benzothiazole scaffold with the nickel ions in the active site of the urease enzyme, leading to its inactivation.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Targets for Neurodegenerative Diseases

A growing body of evidence suggests that benzothiazole derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[8][9][10][11] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Quantitative Data for Related Benzothiazole Derivatives (Cholinesterase Inhibition):

Compound ClassSpecific Compound ExampleTarget EnzymeIC50Reference
Benzothiazolone derivativeCompound M13BChE1.21 µM[8]
Benzothiazolone derivativeCompound 4fAChE23.4 ± 1.1 nM[9]
Benzothiazole-azetidinoneCompound 4bAChE679.896 µg/mL[10]
Benzothiazole derivativeCompound JAChE6.7 mM[11]
Benzothiazole derivativeCompound JBChE2.35 mM[11]

Proposed Mechanism of Action: Benzothiazole derivatives are thought to bind to the active site of AChE and BChE, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft.

Signaling Pathway: Cholinergic Neurotransmission

Cholinergic_Pathway ACh_release Acetylcholine (ACh) Release Synaptic_Cleft Synaptic Cleft ACh_release->Synaptic_Cleft AChE_BChE AChE / BChE Synaptic_Cleft->AChE_BChE ACh_receptor Postsynaptic ACh Receptor Synaptic_Cleft->ACh_receptor Hydrolysis ACh Hydrolysis AChE_BChE->Hydrolysis Signal Signal Transduction ACh_receptor->Signal Compound This compound Compound->AChE_BChE

Caption: Inhibition of AChE/BChE enhances cholinergic signaling.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the acylation of 2-aminobenzothiazoles.[12]

Materials:

  • 2-amino-6-nitrobenzothiazole

  • Acetic anhydride

  • Pyridine (catalyst)

  • Ethanol

  • Glacial acetic acid

  • Appropriate glassware for reflux and filtration

Procedure:

  • Dissolve 2-amino-6-nitrobenzothiazole (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Add acetic anhydride (1.1 equivalents) and a catalytic amount of pyridine.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated product by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This protocol is based on the method described for testing the analgesic activity of this compound.[1]

Materials:

  • Male albino mice (20-25 g)

  • This compound

  • Diclofenac sodium (positive control)

  • 0.6% acetic acid solution

  • Vehicle (e.g., 1% carboxymethylcellulose)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Divide the mice into three groups: control (vehicle), positive control (diclofenac sodium), and test (this compound).

  • Administer the respective substances intraperitoneally at the desired doses (e.g., 100 mg/kg for the test compound, 10 mg/kg for diclofenac sodium).

  • After 30 minutes, inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.

  • Immediately after the acetic acid injection, place each mouse in an individual observation cage.

  • Count the number of writhes (a specific stretching posture) for each mouse during a defined period (e.g., 10-20 minutes).

  • Calculate the percentage of inhibition of writhing for the test and positive control groups compared to the control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new therapeutic agents. Its demonstrated analgesic activity, likely mediated by COX-2 inhibition, warrants further investigation, including the determination of its IC50 value and in vivo anti-inflammatory studies. The extensive evidence for antimicrobial, anti-urease, and anti-cholinesterase activities within the benzothiazole class strongly suggests that this compound should be screened against these targets. Future research should focus on obtaining quantitative biological data for this specific compound against DNA gyrase, urease, and cholinesterases. Furthermore, exploring its potential in other therapeutic areas where benzothiazoles have shown promise, such as oncology, would be a valuable endeavor. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a foundational resource for researchers to design and execute further studies to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols: N-(6-nitro-1,3-benzothiazol-2-yl)acetamide in Luciferase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a heterocyclic compound belonging to the benzothiazole class. Benzothiazole derivatives are recognized for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Notably, several benzothiazole-containing compounds have been identified as inhibitors of firefly luciferase, a key enzyme in widely used reporter gene assays.[2][3] This makes this compound a compound of interest for researchers utilizing luciferase-based assays for high-throughput screening and studying cellular signaling pathways.

These application notes provide detailed protocols for evaluating the interaction of this compound with firefly luciferase and for using this compound as a potential modulator in a cell-based luciferase reporter assay for the NF-κB signaling pathway, a crucial regulator of inflammation.

Physicochemical Properties and Handling

PropertyValueSource/Note
Molecular FormulaC₉H₇N₃O₃SPubChem
Molecular Weight237.24 g/mol PubChem
AppearancePale yellow to yellow solidTypical for nitroaromatic compounds
SolubilitySoluble in DMSO; poorly soluble in aqueous media[4][5]
StorageStore at room temperature, protected from light and moistureGeneral laboratory practice

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. The final DMSO concentration in cell-based assays should be kept below 0.5% to minimize solvent-induced cytotoxicity.

Application 1: Biochemical Assay for Firefly Luciferase Inhibition

This protocol is designed to determine the direct inhibitory effect of this compound on purified firefly luciferase.

Experimental Protocol
  • Reagent Preparation:

    • Assay Buffer: 25 mM Tris-phosphate (pH 7.8), 8 mM MgSO₄, 1 mM DTT, 1 mM ATP.

    • Luciferin Solution: Prepare a 1 mM D-luciferin solution in the assay buffer.

    • Luciferase Solution: Reconstitute purified firefly luciferase in the assay buffer to a final concentration of 1 µg/mL.

    • Compound Dilutions: Perform serial dilutions of the 10 mM stock of this compound in the assay buffer to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Assay Procedure:

    • Add 50 µL of the diluted compound or vehicle (assay buffer with equivalent DMSO concentration) to the wells of a white, opaque 96-well plate.

    • Add 25 µL of the luciferase solution to each well.

    • Incubate the plate for 15 minutes at room temperature, protected from light.

    • Initiate the reaction by injecting 25 µL of the luciferin solution into each well using a luminometer's injector.

    • Measure the luminescence signal immediately for 1 second per well.

Data Presentation

Table 1: Hypothetical Inhibition of Firefly Luciferase by this compound

Compound Concentration (µM)Luminescence (RLU)% Inhibition
0 (Vehicle)1,500,0000
0.11,425,0005
11,200,00020
10750,00050
50225,00085
10075,00095
IC₅₀ (µM) 10.0

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Luciferin, Luciferase, and Compound Dilutions add_compound Add 50 µL Compound/ Vehicle to 96-well Plate prep_reagents->add_compound add_luciferase Add 25 µL Luciferase add_compound->add_luciferase incubate Incubate 15 min at RT add_luciferase->incubate inject_luciferin Inject 25 µL Luciferin incubate->inject_luciferin read_luminescence Measure Luminescence inject_luciferin->read_luminescence calc_inhibition Calculate % Inhibition read_luminescence->calc_inhibition calc_ic50 Determine IC₅₀ Value calc_inhibition->calc_ic50

Caption: Workflow for the biochemical luciferase inhibition assay.

Application 2: Cell-Based NF-κB Reporter Assay

This protocol describes the use of this compound to study its effect on the NF-κB signaling pathway in a cell-based luciferase reporter assay. The anti-inflammatory potential of benzothiazole derivatives suggests they may modulate this pathway.

Experimental Protocol
  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well.

    • Co-transfect the cells with an NF-κB responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent. Incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the transfected cells with varying concentrations of this compound (0.1 µM to 50 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with TNF-α (10 ng/mL) to activate the NF-κB pathway. Include a non-stimulated control.

    • Incubate for 6 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using 50 µL of 1x Passive Lysis Buffer per well.

    • Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.

    • Use a dual-luciferase assay system to measure firefly and Renilla luciferase activity sequentially according to the manufacturer's instructions.

Data Presentation

Table 2: Hypothetical Effect of this compound on TNF-α-induced NF-κB Activity

TreatmentFirefly Luc. (RLU)Renilla Luc. (RLU)Normalized Ratio (Firefly/Renilla)% Inhibition of NF-κB Activity
Vehicle (no TNF-α)1,00050,0000.02N/A
Vehicle + TNF-α50,00052,0000.960
1 µM Cpd + TNF-α40,00051,0000.7818.8
10 µM Cpd + TNF-α25,00049,0000.5146.9
50 µM Cpd + TNF-α12,00025,0000.4850.0

Note: The data presented is hypothetical. A decrease in Renilla luciferase activity at higher compound concentrations may indicate cytotoxicity.

Table 3: Hypothetical Cytotoxicity Profile in HEK293 Cells

Compound Concentration (µM)Cell Viability (%)
0 (Vehicle)100
198
1095
5055
10020
CC₅₀ (µM) ~50

Note: Cytotoxicity should be assessed in parallel using an independent assay (e.g., MTT or CellTiter-Glo®) to ensure observed luciferase inhibition is not an artifact of cell death.

Signaling Pathway and Experimental Logic

G cluster_pathway NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Activation TNFR->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB DNA Binds to κB sites NFkB->DNA Luciferase Luciferase Gene Transcription DNA->Luciferase Light Light Emission Luciferase->Light Compound N-(6-nitro-1,3-benzothiazol- 2-yl)acetamide Compound->IKK Potential Inhibition Point Compound->NFkB Potential Inhibition Point

Caption: Simplified NF-κB signaling pathway leading to luciferase expression.

Conclusion

This compound represents a class of compounds that can directly interact with firefly luciferase, a critical consideration for researchers using this reporter system. The protocols outlined here provide a framework for characterizing this interaction and for investigating the compound's potential effects on cellular signaling pathways, such as NF-κB. Due to the potential for direct enzyme inhibition, it is imperative to perform appropriate counter-screens and cytotoxicity assays to validate any findings from cell-based reporter assays. These detailed methodologies and data presentation formats are intended to guide researchers in the rigorous evaluation of this compound and similar compounds in luciferase-based drug discovery and cell biology research.

References

Application Note: Protocol for Antimicrobial Screening of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the comprehensive antimicrobial screening of the synthetic compound N-(6-nitro-1,3-benzothiazol-2-yl)acetamide. Benzothiazole derivatives are a significant class of heterocyclic compounds that have been evaluated for a wide range of pharmacological activities, including antimicrobial effects.[1][2] This application note outlines standardized procedures for preliminary screening using the Agar Well Diffusion method, quantitative evaluation of antimicrobial efficacy through the Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC), and a crucial safety assessment using an in-vitro cytotoxicity assay (MTT). The provided workflows, data presentation tables, and logical diagrams are designed to guide researchers in obtaining reliable and reproducible results for the evaluation of this compound's potential as a novel antimicrobial agent.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of new therapeutic agents.[3] The benzothiazole scaffold is a promising starting point for the synthesis of new drugs, with various derivatives showing potential antimicrobial, antifungal, and antitumor activities.[1][4][5][6] The target compound, this compound, belongs to this class. Its structural precursor, 2-amino-6-nitrobenzothiazole, is a common starting material for synthesizing Schiff bases and other derivatives with demonstrated biological activities.[7]

A structured, multi-step screening protocol is essential for evaluating the potential of a new chemical entity. This process typically begins with a qualitative assessment of antimicrobial activity, followed by quantitative determination of the effective concentration, and finally, an evaluation of its toxicity to mammalian cells to assess its therapeutic potential.[8][9] This document provides detailed methodologies for each of these critical stages.

Experimental Protocols

Protocol 1: Agar Well Diffusion for Preliminary Screening

This method provides a qualitative assessment of the antimicrobial activity of the test compound, indicated by a zone of growth inhibition.[3][9][10]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Mueller-Hinton Agar (MHA) plates

  • Standard bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Positive control (e.g., Neomycin, Gentamicin)

  • Incubator (37°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., at 1 mg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in Mueller-Hinton Broth (MHB). Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10][11]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn. Rotate the plate by 60 degrees between streaks to ensure uniform coverage.[10]

  • Well Creation: After allowing the plate to dry for a few minutes, aseptically punch wells into the agar using a sterile cork borer.[9][12]

  • Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.[3][9]

  • Controls: In separate wells on the same plate, add the positive control antibiotic and a negative control (DMSO, the solvent used to dissolve the compound).[10][13]

  • Pre-diffusion: Allow the plates to sit at room temperature for 30-60 minutes to permit diffusion of the compound into the agar.[14]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[10][13]

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters (mm).

Protocol 2: Broth Microdilution for MIC Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][15][16][17]

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth II (MHB-II, cation-adjusted)

  • Standard bacterial strains

  • Spectrophotometer or plate reader

  • Multichannel pipette

Procedure:

  • Plate Preparation: Add 100 µL of sterile MHB-II to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the compound's stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well in the dilution series.[18] This creates a range of decreasing concentrations of the compound.

  • Inoculum Preparation: Dilute the 0.5 McFarland standard bacterial suspension in MHB-II to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[18]

  • Inoculation: Add 10 µL of the final bacterial inoculum to each well, except for the sterility control wells.[18]

  • Controls:

    • Growth Control: Wells containing MHB and bacteria, but no test compound.

    • Sterility Control: Wells containing only MHB to check for contamination.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in a shaking incubator.[17][19]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (i.e., no turbidity) is observed.[9][18] This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.

Protocol 3: MTT Assay for In-Vitro Cytotoxicity

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure the cytotoxicity of a compound on mammalian cell lines.[20] Viable cells with active metabolism can convert the MTT tetrazolium salt into a purple formazan product.[21]

Materials:

  • Human cell line (e.g., Hepatocytes, HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Sterile 96-well tissue culture plates

  • This compound

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 2 x 10⁶ cells/well and incubate for 24 hours to allow for attachment.[21]

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Controls: Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[21]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Measurement: Measure the absorbance of the purple solution at a wavelength of 570-590 nm using a microplate reader.[21]

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.

Data Presentation

Quantitative data from the screening protocols should be summarized for clear interpretation and comparison.

Table 1: Illustrative Antimicrobial Activity Data (Note: Data is hypothetical for illustrative purposes, as specific values for the target compound are not available in the cited literature. Values for a similar derivative, BTC-j, against S. aureus and E. coli were reported as 12.5 µg/mL and 3.125 µg/mL, respectively[5])

Microbial StrainGram TypeAgar Well Diffusion Zone of Inhibition (mm)Broth Microdilution MIC (µg/mL)
S. aureusGram-positive1812.5
B. subtilisGram-positive226.25
E. coliGram-negative1425
P. aeruginosaGram-negative1150
Positive ControlN/A251.56
Negative ControlN/A0>100

Table 2: Illustrative Cytotoxicity Data (MTT Assay)

Compound Concentration (µg/mL)% Cell Viability (Relative to Control)
1098.5%
2595.2%
5088.7%
10075.1%
20052.3%

Visualizations

Diagrams created using Graphviz DOT language to illustrate workflows and pathways.

G cluster_prep Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_safety Safety Assessment Compound Prepare Compound Stock (this compound in DMSO) AgarWell Agar Well Diffusion Assay Compound->AgarWell BrothMicro Broth Microdilution Assay (96-well plate) Compound->BrothMicro MTT Cytotoxicity MTT Assay (Mammalian Cells) Compound->MTT Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculum->AgarWell Inoculum->BrothMicro MeasureZone Measure Zone of Inhibition (mm) AgarWell->MeasureZone Incubate 24h DetermineMIC Determine MIC (µg/mL) MeasureZone->DetermineMIC If Active BrothMicro->DetermineMIC Incubate 20h DetermineMIC->MTT If Potent CalcViability Calculate % Cell Viability MTT->CalcViability Incubate 24h G Start Start: New Compound Synthesized Screening Qualitative Screening (Agar Diffusion) Start->Screening IsActive Inhibition Zone? Screening->IsActive Quantitative Quantitative Analysis (Broth Microdilution for MIC) IsActive->Quantitative Yes Discard1 Discard (Inactive) IsActive->Discard1 No IsPotent MIC Value Low? Quantitative->IsPotent Toxicity Cytotoxicity Assay (MTT) IsPotent->Toxicity Yes Discard2 Discard (Not Potent) IsPotent->Discard2 No IsSafe Low Toxicity? Toxicity->IsSafe Lead Potential Lead Compound IsSafe->Lead Yes Discard3 Discard (Too Toxic) IsSafe->Discard3 No G Compound Benzothiazole Derivative (e.g., this compound) Target Bacterial DNA Gyrase Compound->Target Inhibition Process1 Relaxation of Supercoiled DNA Target->Process1 Catalyzes Process2 DNA Replication & Transcription Process1->Process2 Enables Result Bacterial Cell Death Process2->Result Blocked

References

Application Notes and Protocols: N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the research chemical N-(6-nitro-1,3-benzothiazol-2-yl)acetamide. The information compiled herein is intended to guide researchers in the synthesis, and evaluation of its biological activities.

Synthesis of this compound

This compound can be synthesized through the acetylation of 2-amino-6-nitrobenzothiazole. This process involves the introduction of an acetyl group to the amino functionality of the benzothiazole core. The precursor, 2-amino-6-nitrobenzothiazole, can be prepared from p-nitroaniline through a cyclization reaction.

Experimental Protocol: Synthesis

Materials:

  • 2-amino-6-nitrobenzothiazole

  • Acetic acid

  • Reflux apparatus

  • Beakers and flasks

  • Stirring equipment

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-nitrobenzothiazole in a suitable volume of glacial acetic acid.

  • Acetylation: Heat the mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the precipitate by filtration and wash it thoroughly with water to remove any remaining acetic acid. The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

  • Drying: Dry the purified crystals under vacuum.

G cluster_synthesis Synthesis Workflow Start Start Dissolve Dissolve 2-amino-6-nitrobenzothiazole in acetic acid Start->Dissolve Step 1 Reflux Reflux for 2-4 hours Dissolve->Reflux Step 2 Precipitate Precipitate in ice water Reflux->Precipitate Step 3 Filter Filter and wash with water Precipitate->Filter Step 4 Recrystallize Recrystallize from ethanol Filter->Recrystallize Step 5 Product Pure Product Recrystallize->Product Step 6 G cluster_pathway COX Signaling Pathway in Pain CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A2 CellMembrane->PLA2 Stimulus ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX-1 / COX-2 ArachidonicAcid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Pain Pain & Inflammation Prostaglandins->Pain Inhibitor This compound Inhibitor->COX Inhibition G cluster_mic MIC Assay Workflow Start Start SerialDilution Prepare serial dilutions of test compound in plate Start->SerialDilution Step 1 InoculumPrep Prepare standardized bacterial inoculum Start->InoculumPrep Step 2 Inoculate Inoculate wells with bacteria SerialDilution->Inoculate Step 3 InoculumPrep->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Step 4 ReadResults Determine MIC (lowest concentration with no growth) Incubate->ReadResults Step 5 Result MIC Value ReadResults->Result

Applications of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

I. Antimicrobial Applications

Derivatives of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide have demonstrated notable activity against a range of bacterial and fungal pathogens. The proposed mechanism for some benzothiazole derivatives involves the inhibition of essential bacterial enzymes such as DNA gyrase.

Quantitative Data: Minimum Inhibitory Concentration (MIC) of a Derivative

The following table summarizes the antimicrobial activity of a representative derivative, N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (BTC-r) , against various microbial strains.[1]

Microbial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive bacteria>100
Bacillus subtilisGram-positive bacteria50
Escherichia coliGram-negative bacteria100
Pseudomonas aeruginosaGram-negative bacteria100
Candida albicansFungus50
Aspergillus nigerFungus50
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the steps to determine the MIC of a test compound against bacterial and fungal strains.

Materials:

  • Test compound (e.g., this compound derivative)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • 96-well microtiter plates

  • Sterile pipette tips

  • Incubator

  • Spectrophotometer (for measuring optical density)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth only)

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strains overnight in their respective broths.

    • Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the diluted compound.

    • Include a positive control well (inoculum with a standard antimicrobial agent) and a negative control well (inoculum in broth without any compound).

  • Incubation:

    • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density at 600 nm can be measured using a spectrophotometer.

Experimental Workflow: DNA Gyrase Inhibition Assay

One of the proposed mechanisms of antimicrobial action for benzothiazole derivatives is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication.

DNA_Gyrase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis enzyme Purified DNA Gyrase incubation Incubate at 37°C enzyme->incubation substrate Relaxed Plasmid DNA (pBR322) substrate->incubation compound Test Compound (this compound derivative) compound->incubation buffer Assay Buffer with ATP buffer->incubation gel Agarose Gel Electrophoresis incubation->gel visualization Visualize DNA bands (Ethidium Bromide Staining) gel->visualization result Determine Inhibition (Reduced Supercoiling) visualization->result

Caption: Workflow for DNA Gyrase Inhibition Assay.

II. Antitubercular Applications

Derivatives of this compound have shown promise as inhibitors of enzymes crucial for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis. One such target is decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).

Quantitative Data: Antitubercular Activity of Derivatives

The following table presents the MIC values for a series of 2-(6-nitrobenzo[d]thiazol-2-ylthio)-N-benzyl-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide derivatives against Mycobacterium tuberculosis H37Rv.[2][3]

CompoundMIC (µM)
5g1.01
5i0.91
5k0.82
5o1.04
Isoniazid (Standard)-
Experimental Protocol: DprE1 Inhibition Assay

This protocol describes a method to assess the inhibitory activity of compounds against the DprE1 enzyme.

Materials:

  • Purified DprE1 enzyme

  • Substrate: Decaprenylphosphoryl-β-D-ribose (DPR)

  • Test compound

  • Assay buffer

  • TLC plates

  • Developing solvent system

  • Phosphorimager or autoradiography film for detection of radiolabeled substrate

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, purified DprE1 enzyme, and the test compound at various concentrations.

    • Pre-incubate the mixture for a defined period at a specific temperature (e.g., 15 minutes at room temperature).

  • Initiation of Reaction:

    • Add the substrate (e.g., radiolabeled DPR) to initiate the enzymatic reaction.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

  • Termination of Reaction:

    • Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

  • Extraction and Analysis:

    • Extract the lipid-soluble products.

    • Spot the extracted products onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system to separate the substrate from the product.

  • Detection and Quantification:

    • Visualize the separated spots using a phosphorimager or by exposing the plate to an autoradiography film.

    • Quantify the intensity of the spots corresponding to the substrate and product to determine the percentage of inhibition.

III. Anticancer Applications

Benzothiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and modulation of key signaling pathways that regulate cell proliferation, survival, and inflammation.

Quantitative Data: Cytotoxicity of Benzothiazole Derivatives

The following table shows the IC50 values of a sulphonamide-based benzothiazole derivative against different cancer cell lines.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer34.5
HeLaCervical Cancer44.15
MG63Osteosarcoma36.1
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways in Cancer Modulated by Benzothiazole Derivatives

Benzothiazole derivatives have been shown to exert their anticancer effects by modulating several critical signaling pathways.

1. NF-κB Signaling Pathway:

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers.

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis, Inflammation) Nucleus->Gene_Expression Promotes Benzothiazole Benzothiazole Derivative Benzothiazole->IKK Inhibits

Caption: Inhibition of the NF-κB Signaling Pathway.

2. PI3K/Akt/mTOR Signaling Pathway:

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its overactivation is common in cancer.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Inhibits Benzothiazole->Akt Inhibits Benzothiazole->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR Pathway.

3. JAK/STAT Signaling Pathway:

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a key role in cell growth, differentiation, and immune responses.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Gene_Transcription Promotes Benzothiazole Benzothiazole Derivative Benzothiazole->JAK Inhibits

Caption: Inhibition of the JAK/STAT Signaling Pathway.

Conclusion

This compound and its derivatives have emerged as a versatile scaffold in drug discovery, demonstrating significant potential as antimicrobial and anticancer agents. The data from various derivatives indicate that this class of compounds can effectively inhibit microbial growth, potentially through mechanisms such as DNA gyrase and DprE1 inhibition. Furthermore, their ability to induce apoptosis and modulate critical cancer-related signaling pathways underscores their promise in oncology research. The provided protocols offer a foundation for researchers to explore the therapeutic potential of these compounds further. Future studies focusing on the parent compound and the elucidation of detailed mechanisms of action will be crucial for the clinical development of this promising class of molecules.

References

Application Notes and Protocols for N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the biological activities of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide and detailed protocols for its experimental evaluation. This compound belongs to the benzothiazole class, a group of heterocyclic compounds known for a wide range of pharmacological activities, including antimicrobial and analgesic properties.

Biological Context and Potential Applications

This compound has been investigated for its analgesic effects. Studies on related nitro-benzothiazole derivatives suggest potential antimicrobial activity, possibly through the inhibition of essential bacterial enzymes like DNA gyrase. The anti-inflammatory and analgesic effects of some benzothiazole compounds may be mediated through the modulation of inflammatory signaling pathways, such as the NF-κB/COX-2/iNOS pathway.

Potential Applications:

  • Lead compound for the development of novel analgesic and anti-inflammatory agents.

  • Scaffold for the synthesis of new antimicrobial drugs.

  • A tool for studying bacterial DNA gyrase inhibition.

  • Investigating the role of the NF-κB signaling pathway in inflammation.

Data Presentation

The following tables summarize the available quantitative data for the biological activities of this compound and a closely related analog.

Table 1: Analgesic Activity of this compound

CompoundAssayOrganismDoseEffectReference
This compound (S30)Acetic Acid-Induced Writhing TestAlbino mice100 mg/kg66% reduction in writhing (first 5 min)[1]
This compound (S30)Acetic Acid-Induced Writhing TestAlbino mice100 mg/kg75% reduction in writhing (second 5 min)[1]
Diclofenac sodium (Reference)Acetic Acid-Induced Writhing TestAlbino mice10 mg/kg76% reduction in writhing (first 5 min)[1]
Diclofenac sodium (Reference)Acetic Acid-Induced Writhing TestAlbino mice10 mg/kg91% reduction in writhing (second 5 min)[1]

Table 2: Antimicrobial Activity of a Related Benzothiazole Derivative

Compound: N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (BTC-r)

OrganismStrainMIC (µg/mL)Reference
Staphylococcus aureusGram-positive>100[2]
Bacillus subtilisGram-positive50[2]
Escherichia coliGram-negative25[2]
Pseudomonas aeruginosaGram-negative50[2]
Candida albicansFungus100[2]
Aspergillus nigerFungus100[2]

Experimental Protocols

Protocol 1: Acetic Acid-Induced Writhing Test for Analgesic Activity

This protocol is used to assess the peripheral analgesic activity of a compound by observing the reduction in abdominal constrictions induced by an intraperitoneal injection of acetic acid.[3][4][5][6]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% CMC-Na)

  • Acetic acid solution (0.6-1% v/v in distilled water)

  • Reference analgesic drug (e.g., Diclofenac sodium)

  • Male albino mice (20-25 g)

  • Syringes and needles for intraperitoneal and oral administration

  • Observation chambers

Procedure:

  • Divide the mice into groups (n=5-6 per group): Vehicle control, reference drug, and test compound groups at various doses.

  • Administer the test compound or reference drug orally or intraperitoneally. The vehicle is administered to the control group.

  • After a set pre-treatment time (e.g., 30-60 minutes), inject each mouse intraperitoneally with the acetic acid solution (e.g., 10 mL/kg body weight).

  • Immediately place each mouse in an individual observation chamber.

  • Count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a defined period, typically 20-30 minutes, starting 5 minutes after the acetic acid injection.

  • Calculate the percentage inhibition of writhing for each group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro, using the broth microdilution method.[7][8][9][10]

Materials:

  • This compound

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth for the tested organism

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in the broth to the highest concentration to be tested.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the broth.

  • Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well (except for the sterility control) with the microbial suspension.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol 3: DNA Gyrase Supercoiling Inhibition Assay

This assay is used to determine if a compound inhibits the supercoiling activity of bacterial DNA gyrase.[1][11]

Materials:

  • This compound

  • Purified E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA (substrate)

  • Gyrase assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, ATP, glycerol, and albumin)

  • Stop buffer/loading dye (containing Sarkosyl, bromophenol blue, and glycerol)

  • Agarose

  • TAE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Prepare reaction mixtures on ice. For each reaction, combine the assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

  • Initiate the reaction by adding DNA gyrase to each tube (except for the no-enzyme control).

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding the stop buffer/loading dye.

  • Load the samples onto a 1% agarose gel containing a DNA stain.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualize the DNA bands under UV light and capture an image.

  • Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-compound control.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of this compound characterization Purity & Structural Analysis (NMR, MS) synthesis->characterization analgesic Analgesic Activity Screening (Acetic Acid Writhing Test) characterization->analgesic antimicrobial Antimicrobial Activity Screening (MIC Determination) characterization->antimicrobial inflammation Anti-inflammatory Pathway Analysis (Western Blot for NF-κB, COX-2) analgesic->inflammation If active enzyme Enzyme Inhibition Assay (DNA Gyrase Supercoiling) antimicrobial->enzyme If active

Caption: Experimental workflow for the evaluation of this compound.

Caption: Hypothesized anti-inflammatory signaling pathway modulated by benzothiazole derivatives.

References

Application Notes and Protocols: Preparation of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of solutions of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide, a compound of interest in various research fields, including antimicrobial and anticancer studies. Due to its limited aqueous solubility, proper solvent selection and preparation techniques are crucial for obtaining accurate and reproducible experimental results. These guidelines cover the selection of appropriate solvents, preparation of stock solutions, and subsequent dilutions for use in typical laboratory assays.

Chemical Properties and Solubility

This compound is a heterocyclic compound with the molecular formula C₉H₇N₃O₃S.[1] Its structure, featuring a nitro group and a benzothiazole core, contributes to its chemical properties and biological activity. An important consideration for its use in experimental settings is its solubility.

While specific quantitative solubility data is not extensively published, based on its predicted octanol-water partition coefficient (XlogP ≈ 2.0) and the solubility of structurally related compounds, this compound is predicted to have low solubility in water.[1] However, it is expected to be soluble in polar aprotic solvents and, to some extent, in alcohols.

Table 1: Recommended Solvents for this compound

SolventAbbreviationAnticipated SolubilityRecommended Use
Dimethyl sulfoxideDMSOHighPreparation of high-concentration stock solutions
DimethylformamideDMFHighAlternative for preparing high-concentration stocks
EthanolEtOHModerateIntermediate dilutions; some direct applications
MethanolMeOHModerateIntermediate dilutions; some direct applications
WaterH₂OLowFinal dilutions in aqueous buffers for assays
Phosphate-Buffered SalinePBSLowFinal dilutions in physiological buffers for assays

Experimental Protocols

Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentrated stock can then be used to prepare working solutions for various assays.

Materials:

  • This compound (MW: 237.24 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass:

    • For 1 mL of a 10 mM solution, the required mass is:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 237.24 g/mol * (1000 mg / 1 g) = 2.37 mg

  • Weigh the compound:

    • Carefully weigh out approximately 2.37 mg of this compound and place it into a clean, dry microcentrifuge tube or amber vial.

  • Add solvent:

    • Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolve the compound:

    • Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Storage:

    • Store the stock solution at -20°C in a tightly sealed, light-protected container. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into an appropriate aqueous buffer or cell culture medium for your specific experiment. It is critical to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS) or cell culture medium

  • Sterile microcentrifuge tubes or multi-well plates

Procedure (Example: Preparation of a 100 µM working solution):

  • Perform a serial dilution:

    • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of the desired aqueous buffer or medium. This results in a 100 µM solution.

  • Mix thoroughly:

    • Vortex the solution gently to ensure homogeneity.

  • Final application:

    • This 100 µM working solution can be further diluted to the final desired concentration for your experiment. For example, adding 10 µL of the 100 µM solution to 90 µL of assay buffer in a 96-well plate will result in a final concentration of 10 µM.

Note: When preparing aqueous dilutions from a DMSO stock, it is important to add the stock solution to the aqueous buffer and mix immediately to prevent precipitation of the compound.

Diagrams

Solution_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve store Store at -20°C dissolve->store stock 10 mM Stock in DMSO dilute Dilute in Aqueous Buffer stock->dilute mix Vortex Gently dilute->mix use Use in Assay mix->use

Caption: Workflow for the preparation of this compound solutions.

Dilution_Scheme stock 10 mM Stock Solution (in DMSO) intermediate 100 µM Intermediate Dilution (in Aqueous Buffer) stock->intermediate 1:100 Dilution final 10 µM Final Concentration (in Assay) intermediate->final 1:10 Dilution

Caption: Example of a serial dilution scheme for this compound.

References

Application Notes and Protocols for N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the known properties of structurally similar compounds, particularly its precursor 2-amino-6-nitrobenzothiazole and general principles for handling nitroaromatic compounds.

Compound Information

PropertyData
Chemical Name This compound
Molecular Formula C₉H₇N₃O₃S
Appearance Expected to be a yellow to orange crystalline powder or solid.[1]
Solubility Likely sparingly soluble in water, with better solubility in organic solvents such as acetone, ethanol, and THF.[2]
Precursor 2-amino-6-nitrobenzothiazole

Safety and Handling Precautions

This compound is expected to have a hazard profile similar to its precursor, 2-amino-6-nitrobenzothiazole. Therefore, the following precautions are recommended.

Personal Protective Equipment (PPE)

A summary of required PPE is provided in the table below.

EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if dusts or aerosols are generated.[3]
Protective Clothing A lab coat, long pants, and closed-toe shoes are mandatory.
Engineering Controls
  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • An eyewash station and safety shower must be readily accessible in the work area.[3]

Hygiene Practices
  • Avoid inhalation of dust or fumes.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly with soap and water after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage and Stability

ParameterRecommendation
Storage Temperature Store in a cool, dry place away from direct sunlight.
Container Keep in a tightly sealed, properly labeled container.
Incompatible Materials Avoid contact with strong oxidizing agents and strong acids.[3]
Stability Stable under recommended storage conditions.

Experimental Protocols

General Handling of Solid Compound

The following workflow outlines the general procedure for handling solid this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don appropriate PPE prep_hood Work in a chemical fume hood prep_ppe->prep_hood handling_weigh Weigh the required amount prep_hood->handling_weigh handling_transfer Carefully transfer to reaction vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate work surfaces handling_transfer->cleanup_decontaminate cleanup_waste Dispose of waste properly cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and dispose of PPE cleanup_waste->cleanup_ppe

General workflow for handling solid this compound.

Protocol for Acetylation of 2-amino-6-nitrobenzothiazole

This protocol describes a potential synthesis route to this compound from its precursor.

  • Preparation: In a chemical fume hood, suspend 2-amino-6-nitrobenzothiazole in a suitable solvent (e.g., acetic acid or an inert solvent like THF).

  • Reagent Addition: Slowly add acetic anhydride to the suspension while stirring. The reaction may be exothermic.

  • Reaction: Reflux the mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the product.

  • Isolation: Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Application Notes

This compound belongs to the benzothiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development.

Potential Biological Activities

Derivatives of 2-aminobenzothiazole have been investigated for a wide range of biological activities. The introduction of a nitro group and an acetamide moiety may modulate these activities.

cluster_compound This compound cluster_activities Potential Biological Activities compound Target Compound activity_antimicrobial Antimicrobial compound->activity_antimicrobial activity_antitumor Antitumor compound->activity_antitumor activity_antiinflammatory Anti-inflammatory compound->activity_antiinflammatory

Potential therapeutic applications of this compound.

Use in Synthesis

This compound can serve as an intermediate in the synthesis of more complex molecules. The nitro group can be reduced to an amine, which can then be further functionalized to create a library of derivatives for structure-activity relationship (SAR) studies.[4]

Spill and Emergency Procedures

  • Small Spills: In case of a small spill, wear appropriate PPE, dampen the spilled solid with a suitable solvent like acetone to prevent dust formation, and carefully transfer it to a sealed container for disposal.[2]

  • Large Spills: Evacuate the area and contact the appropriate emergency response team.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[3]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[2]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

Application Notes and Protocols: N-(6-nitro-1,3-benzothiazol-2-yl)acetamide for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a derivative of the benzothiazole heterocyclic ring system. Benzothiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The presence of the nitro group, an electron-withdrawing moiety, on the benzothiazole core is often associated with enhanced biological activity. These application notes provide an overview of the potential in vitro applications of this compound, with a focus on its evaluation as a potential anticancer agent. Detailed protocols for common in vitro assays are provided to facilitate its investigation in a research setting.

Potential In Vitro Applications

Based on the activities of structurally related compounds, this compound is a candidate for investigation in the following areas:

  • Anticancer Activity: Evaluation of its cytotoxic and anti-proliferative effects against various cancer cell lines.[1]

  • Antimicrobial Activity: Screening for its efficacy against a panel of pathogenic bacteria and fungi.[3]

  • Enzyme Inhibition: Assessing its potential to inhibit specific enzymes implicated in disease pathways.

Data Presentation: Anticancer Activity of Related Benzothiazole Derivatives

While specific data for this compound is not extensively available, the following table summarizes the in vitro anticancer activity of structurally similar nitro-substituted benzothiazole derivatives against various cancer cell lines. This data provides a rationale for investigating the title compound.

CompoundCell LineAssay TypeIC50 (µM)Reference
Sulphonamide based BTA with 2-amino-6-nitrobenzothiazole precursorMCF-7 (Breast)MTT34.5[1]
Sulphonamide based BTA with 2-amino-6-nitrobenzothiazole precursorHeLa (Cervical)MTT44.15[1]
Sulphonamide based BTA with 2-amino-6-nitrobenzothiazole precursorMG63 (Bone)MTT36.1[1]
N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazidePC-3 (Prostate)MTT19.9 ± 1.17 µg/mL[1]
N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazideLNCaP (Prostate)MTT11.2 ± 0.79 µg/mL[1]
Nitro-styryl containing benzothiazole derivativePancreaticNot Specified27 ± 0.24[2]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes a method to determine the cytotoxic effects of this compound on a selected cancer cell line.

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7, HeLa, PC-3)

  • Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Culture: Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest the cells using Trypsin-EDTA and perform a cell count. Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start cell_culture 1. Culture Cancer Cells start->cell_culture cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare Compound Dilutions cell_seeding->compound_prep treatment 4. Treat Cells with Compound compound_prep->treatment incubation 5. Incubate for 48-72h treatment->incubation mtt_addition 6. Add MTT Reagent incubation->mtt_addition formazan_dissolution 7. Dissolve Formazan Crystals mtt_addition->formazan_dissolution read_absorbance 8. Read Absorbance at 570 nm formazan_dissolution->read_absorbance data_analysis 9. Analyze Data & Determine IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Putative Signaling Pathway

While the precise mechanism of action for this compound is yet to be elucidated, many benzothiazole derivatives have been shown to exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. One such pathway is the EGFR/PI3K/AKT/mTOR signaling cascade, which is often dysregulated in cancer.[4] The following diagram illustrates a hypothetical mechanism of action.

Putative_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition Compound This compound Compound->EGFR Inhibition

References

Application Notes and Protocols for N-(6-nitro-1,3-benzothiazol-2-yl)acetamide in Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a heterocyclic compound belonging to the benzothiazole class, which is recognized for its wide range of biological activities. This document provides detailed application notes and experimental protocols for utilizing this compound and its derivatives in various assays, including analgesic, antimicrobial, and anticancer screening. The information is intended to guide researchers in the effective use of this scaffold in drug discovery and development.

Chemical Information

PropertyValue
IUPAC Name This compound
Synonyms N-(6-nitro-2-benzothiazolyl)acetamide
Molecular Formula C₉H₇N₃O₃S
Molecular Weight 237.24 g/mol
Appearance Pale yellow solid
CAS Number 3817-54-1

Applications in Assay Development

This compound serves as a versatile scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in the following areas:

  • Analgesic Activity: Derivatives have shown potent analgesic effects in preclinical models.

  • Antimicrobial and Antifungal Activity: The benzothiazole core is a key pharmacophore in various antimicrobial and antifungal agents.

  • Anticancer Activity: Benzothiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

Section 1: Analgesic Activity Assays

Application Note:

A 6-nitro derivative of N-(benzo[d]thiazol-2-yl)acetamide has been evaluated for its analgesic potential using the acetic acid-induced writhing test in animal models. This assay is a standard method for screening peripherally acting analgesics. The mechanism of action is often associated with the inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis and pain signaling.

Quantitative Data Summary: Acetic Acid-Induced Writhing Test

The following table summarizes the analgesic activity of a 6-nitro derivative of N-(benzo[d]thiazol-2-yl)acetamide (referred to as Compound S30) in comparison to a reference compound, diclofenac sodium[1].

CompoundDoseMean Writhing Count (0-5 min)% Reduction (0-5 min)Mean Writhing Count (5-10 min)% Reduction (5-10 min)
Control (Vehicle)-25.33 ± 1.45-23.67 ± 1.20-
Compound S30 100 mg/kg 8.67 ± 0.88 66% 6.00 ± 0.58 75%
Diclofenac Sodium10 mg/kg6.00 ± 0.5876%2.00 ± 0.5891%
Experimental Protocol: Acetic Acid-Induced Writhing Test

This protocol is adapted from the methodology described by Bepary et al. (2018)[1].

1. Animals:

  • Use Swiss albino mice (20-25 g).

  • House the animals in standard laboratory conditions with free access to food and water.

  • Acclimatize the animals for at least one week before the experiment.

2. Reagents and Materials:

  • This compound derivative (Test Compound)

  • Diclofenac Sodium (Reference Compound)

  • Glacial Acetic Acid

  • Normal Saline (Vehicle)

  • Intraperitoneal (i.p.) and oral gavage needles

  • Observation chambers

3. Procedure:

  • Divide the mice into three groups: Control (Vehicle), Reference (Diclofenac Sodium), and Test (Test Compound).

  • Administer the vehicle, reference compound, or test compound intraperitoneally or orally.

  • Thirty minutes after administration, inject 0.6% acetic acid solution (10 mL/kg body weight) intraperitoneally to each mouse.

  • Immediately place each mouse in an individual observation chamber.

  • Five minutes after the acetic acid injection, start counting the number of writhes (abdominal constrictions, stretching of the body, and extension of the hind limbs) for a period of 10 minutes.

  • Record the total number of writhes for each mouse.

4. Data Analysis:

  • Calculate the mean number of writhes for each group.

  • Determine the percentage of inhibition of writhing for the test and reference groups using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100

Signaling Pathway: COX-2 Inhibition

The analgesic and anti-inflammatory effects of many benzothiazole derivatives are attributed to their ability to inhibit the COX-2 enzyme. The diagram below illustrates the signaling pathway leading to pain and inflammation and the point of intervention for COX-2 inhibitors.

COX2_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate for Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins synthesizes Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation mediate Benzothiazole This compound Derivative Benzothiazole->COX2

Figure 1: COX-2 Inhibition Pathway

Section 2: Antimicrobial and Antifungal Activity Assays

Application Note:

Derivatives of this compound have shown promising activity against a range of bacterial and fungal strains. The primary method for evaluating this activity is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. Docking studies have suggested that one of the potential mechanisms of antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

Quantitative Data Summary: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of a derivative, N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide (BTC-r), against various microorganisms.

MicroorganismStrainMIC (µg/mL) of BTC-r
Staphylococcus aureusGram-positive>100
Bacillus subtilisGram-positive50
Escherichia coliGram-negative25
Pseudomonas aeruginosaGram-negative50
Candida albicansFungus>100
Aspergillus nigerFungus100

Data adapted from a study on related benzothiazole derivatives by Pawar et al. (2024)[2].

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of the test compound.

1. Materials and Reagents:

  • This compound derivative (Test Compound)

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole)

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • Bacterial and fungal strains

  • 96-well microtiter plates

  • Spectrophotometer

2. Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth (MHB or SDB). The final volume in each well should be 100 µL.

  • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 100 µL of the microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: DNA Gyrase Inhibition

The antibacterial activity of some benzothiazole derivatives is linked to the inhibition of DNA gyrase. This enzyme is crucial for maintaining DNA topology during replication.

DNA_Gyrase_Inhibition Bacterial_DNA Bacterial DNA DNA_Gyrase DNA Gyrase Bacterial_DNA->DNA_Gyrase binds to Supercoiled_DNA Negative Supercoiling DNA_Gyrase->Supercoiled_DNA introduces DNA_Replication DNA Replication Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death inhibition leads to Supercoiled_DNA->DNA_Replication facilitates DNA_Replication->Cell_Death leads to survival Benzothiazole This compound Derivative Benzothiazole->DNA_Gyrase inhibits

Figure 2: DNA Gyrase Inhibition Workflow

Section 3: Anticancer Activity Assays

Application Note:

Benzothiazole derivatives have emerged as a promising class of anticancer agents. While the precise mechanism of action for this compound is still under investigation, related compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. The MTT assay is a common method to assess the cytotoxic effects of compounds on cancer cells.

Quantitative Data Summary: Anticancer Activity

The following table shows the IC₅₀ values for a related benzothiazole derivative against different human cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer34.5
HeLaCervical Cancer44.15
MG-63Osteosarcoma36.1

Data from a study by Sadhasivam et al. on a sulphonamide-based benzothiazole derivative[3].

Experimental Protocol: MTT Assay for Cytotoxicity

1. Materials and Reagents:

  • This compound derivative (Test Compound)

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

2. Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Logical Relationship: Potential Anticancer Mechanism

The diagram below illustrates a potential logical relationship for the anticancer activity of benzothiazole derivatives, which may involve the induction of apoptosis through cell cycle arrest.

Anticancer_Mechanism Benzothiazole This compound Derivative Cancer_Cell Cancer Cell Benzothiazole->Cancer_Cell targets Cell_Cycle_Arrest Cell Cycle Arrest (e.g., at G2/M phase) Cancer_Cell->Cell_Cycle_Arrest leads to Apoptosis_Induction Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis_Induction triggers Tumor_Growth_Inhibition Inhibition of Tumor Growth Apoptosis_Induction->Tumor_Growth_Inhibition results in

Figure 3: Potential Anticancer Mechanism

References

Troubleshooting & Optimization

Technical Support Center: N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(6-nitro-1,3-benzothiazol-2-yl)acetamide, focusing on common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: Based on synthetic procedures, this compound is often recrystallized from ethanol or methanol, suggesting moderate solubility in these alcohols. For biological assays, organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used to prepare stock solutions of heterocyclic compounds. It is recommended to start with these solvents.

Q2: I am observing precipitation when I dilute my DMSO stock solution with aqueous buffer. What should I do?

A2: This is a common issue for water-insoluble compounds. To mitigate precipitation, you can try several approaches:

  • Lower the final concentration: The compound may be precipitating because its solubility limit in the final aqueous buffer is exceeded.

  • Increase the percentage of co-solvent: If your assay allows, increasing the final concentration of DMSO (e.g., from 0.1% to 0.5% or 1%) can help maintain solubility.

  • Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to keep the compound in solution.

  • Sonication: Gentle sonication of the final solution can help to redissolve small amounts of precipitate.

Q3: How can I determine the solubility of this compound in a specific solvent?

A3: A simple method to estimate solubility is through a shake-flask method. Add an excess amount of the compound to a known volume of the solvent in a sealed vial. Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours). After reaching equilibrium, centrifuge the sample to pellet the undissolved solid. Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and measure the concentration using a technique like UV-Vis spectroscopy, if a chromophore is present and a standard curve can be generated.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound does not dissolve in the chosen solvent. The compound has low solubility in that specific solvent.- Try a different solvent (e.g., switch from ethanol to DMSO).- Gently warm the mixture.- Use sonication to aid dissolution.
Precipitation occurs after adding the stock solution to an aqueous medium. The compound's solubility in the final aqueous solution is exceeded.- Decrease the final concentration of the compound.- Increase the percentage of the organic co-solvent in the final solution.- Add a surfactant to the aqueous medium.
The solution appears cloudy or hazy. The compound may be forming fine particulates or is not fully dissolved.- Filter the solution through a 0.22 µm syringe filter.- Try sonicating the solution for a longer duration.- Re-evaluate the solvent system.
Inconsistent results in biological assays. Potential precipitation of the compound in the assay medium leading to variable effective concentrations.- Visually inspect assay plates for any signs of precipitation.- Prepare fresh dilutions for each experiment.- Confirm the solubility of the compound under the exact assay conditions (pH, temperature, media components).

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 237.24 g/mol ), weigh 2.37 mg of the compound.

  • Dissolution: Add the weighed compound to a clean, dry microcentrifuge tube or vial. Add the appropriate volume of high-purity DMSO (e.g., 1 mL for a 10 mM solution with 2.37 mg of compound).

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again. Sonication in a water bath sonicator for 5-10 minutes can also be effective.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer
  • Thawing the Stock: Thaw an aliquot of the DMSO stock solution at room temperature.

  • Dilution: To minimize precipitation, perform serial dilutions. For example, to prepare a 10 µM working solution in a final volume of 1 mL of phosphate-buffered saline (PBS), first dilute the 10 mM stock 1:100 in DMSO to create a 100 µM intermediate solution.

  • Final Dilution: Add the required volume of the intermediate stock solution to the aqueous buffer while vortexing to ensure rapid mixing. For a 10 µM final concentration from a 100 µM intermediate, you would add 100 µL of the intermediate to 900 µL of PBS. This results in a final DMSO concentration of 10%. If a lower DMSO concentration is required, a higher concentration intermediate stock may be added directly to the buffer with vigorous mixing.

Visualizations

TroubleshootingWorkflow start Solubility Issue Observed check_solvent Is the compound fully dissolved in the initial solvent? start->check_solvent use_energy Apply gentle heat or sonication check_solvent->use_energy No precipitation Precipitation upon dilution in aqueous buffer? check_solvent->precipitation Yes change_solvent Try a stronger organic solvent (e.g., DMSO, DMF) change_solvent->check_solvent use_energy->change_solvent lower_conc Lower the final concentration precipitation->lower_conc Yes increase_cosolvent Increase co-solvent percentage precipitation->increase_cosolvent Yes add_surfactant Add a biocompatible surfactant precipitation->add_surfactant Yes failure Issue persists, consider formulation development precipitation->failure No success Solution is clear, proceed with experiment lower_conc->success increase_cosolvent->success add_surfactant->success

Caption: Troubleshooting workflow for solubility issues.

ExperimentalWorkflow weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO (Vortex/Heat/Sonicate) weigh->dissolve stock 3. 10 mM Stock Solution (Store at -20°C) dissolve->stock dilute 4. Prepare Intermediate Dilution (in DMSO) stock->dilute final_prep 5. Add to Aqueous Buffer (with vigorous mixing) dilute->final_prep working_solution 6. Final Working Solution final_prep->working_solution

Caption: Experimental workflow for solution preparation.

"improving stability of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide in solution"

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My solution of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is showing signs of degradation over a short period. What are the likely causes?

A1: Degradation of this compound in solution can be attributed to several factors, primarily hydrolysis of the acetamide group and photodegradation of the benzothiazole ring. The stability of the compound is often influenced by the pH of the solution, exposure to light, and the storage temperature.

Q2: How does pH affect the stability of this compound?

A2: The acetamide linkage in the molecule is susceptible to hydrolysis under both acidic and basic conditions.[1][2][3] In acidic solutions, the amide is hydrolyzed to 6-nitro-1,3-benzothiazol-2-amine and acetic acid. In basic solutions, it hydrolyzes to the corresponding salt of acetic acid and the amine. Therefore, maintaining a neutral pH is crucial for maximizing stability in aqueous solutions.

Q3: Is this compound sensitive to light?

A3: Yes, benzothiazole derivatives are known to be susceptible to photodegradation upon exposure to UV light.[4][5] This can lead to the formation of various degradation products. It is highly recommended to protect solutions of this compound from light by using amber vials or by working in a dark environment.

Q4: What are the best practices for storing solutions of this compound?

A4: To ensure maximum stability, solutions of this compound should be stored at low temperatures (2-8 °C), protected from light, and maintained at a neutral pH. For long-term storage, consider preparing aliquots of the stock solution to minimize freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Precipitation of the compound in aqueous solution.
  • Possible Cause: Low aqueous solubility. Many complex organic molecules, including nitroaromatic compounds, exhibit poor solubility in water.

  • Troubleshooting Steps:

    • Co-solvents: Consider the use of a water-miscible organic co-solvent such as DMSO, DMF, or ethanol to prepare a concentrated stock solution before diluting it in your aqueous experimental medium.

    • pH Adjustment: The solubility of the compound may be pH-dependent. Experiment with slight adjustments to the pH of your solution, keeping in mind that significant deviations from neutral pH can accelerate hydrolysis.

    • Formulation Aids: For in vivo studies, formulation strategies such as the use of surfactants or cyclodextrins can be explored to enhance solubility.[6]

Issue 2: Loss of compound potency or inconsistent experimental results.
  • Possible Cause: Chemical degradation of the compound in your experimental solution.

  • Troubleshooting Steps:

    • Stability-Indicating Assay: Develop and validate a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the intact compound from its potential degradation products.

    • Forced Degradation Studies: Conduct forced degradation studies to understand the degradation profile of the compound. This involves exposing the compound to stress conditions (acid, base, heat, light, oxidation) to identify the primary degradation pathways.

    • Solution Preparation: Prepare fresh solutions for each experiment to minimize the impact of potential degradation over time.

Data Presentation

Table 1: Hypothetical pH-Dependent Hydrolysis of this compound

pHTemperature (°C)Incubation Time (hours)% Degradation (Hypothetical)
2.0372415.2
5.037243.1
7.037240.5
9.037248.9
12.0372425.6

Table 2: Hypothetical Photodegradation of this compound

Light ConditionTemperature (°C)Incubation Time (hours)% Degradation (Hypothetical)
Ambient Light25485.8
UV Light (254 nm)254845.2
Dark Control2548<0.1

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep a solid sample of the compound at 105°C for 24 hours. Dissolve in the initial solvent before analysis.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 48 hours.

  • Analysis: Analyze all samples, along with a control sample (stock solution stored under normal conditions), using a validated stability-indicating HPLC method.

Mandatory Visualization

degradation_pathway main_compound This compound hydrolysis_product_amine 6-nitro-1,3-benzothiazol-2-amine main_compound->hydrolysis_product_amine  Acid/Base  Hydrolysis hydrolysis_product_acid Acetic Acid main_compound->hydrolysis_product_acid  Acid/Base  Hydrolysis photodegradation_products Various Photodegradation Products main_compound->photodegradation_products  UV Light

Caption: Potential degradation pathways for this compound.

experimental_workflow start Start: Stability Issue Encountered check_solubility Is the compound precipitating? start->check_solubility troubleshoot_solubility Troubleshoot Solubility: - Use co-solvents - Adjust pH - Use formulation aids check_solubility->troubleshoot_solubility Yes check_potency Is there a loss of potency? check_solubility->check_potency No end End: Stability Improved troubleshoot_solubility->end troubleshoot_degradation Troubleshoot Degradation: - Run stability-indicating assay - Perform forced degradation study - Prepare fresh solutions check_potency->troubleshoot_degradation Yes check_potency->end No troubleshoot_degradation->end

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: N-(6-nitro-1,3-benzothiazol-2-yl)acetamide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(6-nitro-1,3-benzothiazol-2-yl)acetamide.

I. Synthesis and Purification

This section addresses common issues that may arise during the synthesis and purification of this compound.

Experimental Protocol: Synthesis of this compound

A common method for synthesizing this compound is through the acetylation of 2-amino-6-nitrobenzothiazole.[1]

Materials:

  • 2-amino-6-nitrobenzothiazole

  • Acetic anhydride or acetyl chloride[1]

  • Pyridine (if using acetic anhydride)[1]

  • Appropriate solvent (e.g., glacial acetic acid)[2][3]

  • Ice-cold water

  • Ethanol for recrystallization[3]

Procedure:

  • Dissolve 2-amino-6-nitrobenzothiazole in a suitable solvent such as glacial acetic acid.[2][3]

  • Slowly add the acetylating agent (acetic anhydride with pyridine, or acetyl chloride) to the solution while stirring.[1] The reaction can also be performed by refluxing the starting material directly in acetic acid.[3][4]

  • If refluxing, heat the mixture for a specified time (e.g., 3 hours).[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.[3]

  • Collect the precipitate by filtration.

  • Wash the precipitate with water to remove any remaining acid or impurities.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.[3]

Troubleshooting Synthesis and Purification
Question Possible Cause(s) Suggested Solution(s)
Why is the yield of my product consistently low? 1. Incomplete reaction. 2. Loss of product during workup and purification. 3. Sub-optimal reaction conditions (temperature, time).1. Monitor the reaction using Thin Layer Chromatography (TLC) to ensure completion. 2. Minimize transfer steps and ensure complete precipitation before filtration. 3. Optimize the reaction temperature and time. Consider extending the reflux time if the reaction is sluggish.
My purified product shows impurities in the NMR spectrum. What are they and how can I remove them? 1. Unreacted starting material (2-amino-6-nitrobenzothiazole). 2. Di-acetylation or other side products. 3. Residual solvent.1. Improve purification by recrystallizing multiple times or using column chromatography. 2. Adjust the stoichiometry of the acetylating agent to avoid excess. 3. Ensure the product is thoroughly dried under vacuum after purification.
The product is difficult to precipitate out of the solution. What should I do? 1. The product may be too soluble in the reaction mixture. 2. Insufficient cooling.1. Increase the volume of ice-cold water used for precipitation. 2. Cool the precipitation mixture in an ice bath for a longer duration. Gently scratching the inside of the flask with a glass rod can induce crystallization.
What is the expected melting point of this compound? Variations in reported melting points can occur due to different experimental conditions and purity levels.While a specific melting point for the nitro-derivative is not provided in the search results, a related compound, N-(1,3-benzothiazol-2-yl)acetamide, has a reported melting point of 453-455 K (180-182 °C).[3] Purity can be assessed by techniques like NMR and mass spectrometry.[5]

Synthesis Workflow Diagram

G Start Start: 2-amino-6-nitrobenzothiazole Dissolve Dissolve in Glacial Acetic Acid Start->Dissolve Reflux Reflux for 3 hours Dissolve->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Pour into Ice-Cold Water Cool->Precipitate Filter Filter the Precipitate Precipitate->Filter Wash Wash with Water Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Dry Dry the Final Product Recrystallize->Dry End End: Purified this compound Dry->End

Caption: Synthesis workflow for this compound.

II. Biological Assays

This section provides guidance for common biological assays involving this compound.

Experimental Protocol: Acetic Acid-Induced Writhing Test for Analgesic Activity

This protocol is adapted from studies evaluating the analgesic potential of this compound in mice.[2][5]

Materials:

  • This compound (test compound)

  • Vehicle (e.g., saline, DMSO)

  • Reference drug (e.g., Diclofenac sodium)[5]

  • Acetic acid solution (e.g., 0.7%)[5]

  • Albino mice[5]

Procedure:

  • Acclimatize the mice to the laboratory environment before the experiment.

  • Divide the animals into groups (control, reference, and test groups).

  • Administer the test compound (e.g., 100 mg/kg body weight, intraperitoneally) to the test group.[5] Administer the vehicle to the control group and the reference drug to the reference group.

  • After a specific time (e.g., 30 minutes), inject 0.1 mL of the acetic acid solution intraperitoneally to each mouse.[5]

  • Immediately after the acetic acid injection, observe and count the number of writhings (abdominal constrictions and stretching of hind limbs) for a set period (e.g., two 5-minute intervals).[5][6]

  • Calculate the percentage reduction in writhing for the test and reference groups compared to the control group.[5]

Troubleshooting the Acetic Acid-Induced Writhing Test
Question Possible Cause(s) Suggested Solution(s)
There is high variability in the number of writhings within the same group. Why? 1. Inconsistent administration of the test compound or acetic acid. 2. Individual differences in pain perception among the animals. 3. Stressful handling of the animals.1. Ensure accurate and consistent injection volumes and techniques. 2. Increase the number of animals per group to improve statistical power. 3. Handle the animals gently and consistently to minimize stress.
The reference drug is not showing the expected analgesic effect. What could be the reason? 1. The dose of the reference drug is not optimal. 2. The reference drug solution was not prepared correctly or has degraded.1. Verify the appropriate dose of the reference drug from the literature.[5] 2. Prepare fresh solutions of the reference drug for each experiment.
My test compound does not show any analgesic activity. What should I consider? 1. The compound may not have analgesic properties at the tested dose. 2. Poor solubility or bioavailability of the compound. 3. The compound may act through a mechanism not detectable by the writhing test.1. Test a range of doses to determine a dose-response relationship. 2. Use an appropriate vehicle to ensure the compound is properly dissolved or suspended. 3. Consider using other analgesic models (e.g., hot plate test) to explore different mechanisms of action.
Quantitative Data: Analgesic Activity

The following table summarizes the analgesic activity of this compound (S30) from a study using the acetic acid-induced writhing test.[5]

Compound Dose (mg/kg) % Reduction in Writhing (0-5 min) % Reduction in Writhing (6-10 min)
This compound (S30)10066%75%
Diclofenac Sodium (Reference)1076%91%
Hypothesized Signaling Pathway for Analgesic Action

Some benzothiazole derivatives have been suggested to exert their analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes.[5] The diagram below illustrates a simplified hypothetical pathway.

G cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Leads to Compound This compound Compound->COX2 Inhibits

Caption: Hypothesized inhibition of the COX-2 pathway by this compound.

III. Antimicrobial Assays

While specific data for this compound is limited, related benzothiazole derivatives have shown antimicrobial potential.[7][8] The following provides general guidance.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is a standard method to determine the MIC of a compound against various microorganisms.

Materials:

  • This compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • 96-well microtiter plates

  • Positive control antibiotic

  • Negative control (vehicle)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Prepare an inoculum of the microorganism at a standardized concentration.

  • Add the inoculum to each well containing the diluted compound.

  • Include positive control wells (broth + inoculum + control antibiotic) and negative control wells (broth + inoculum + vehicle).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC, which is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Troubleshooting Antimicrobial Assays
Question Possible Cause(s) Suggested Solution(s)
My compound is not soluble in the assay medium. What can I do? 1. The compound has poor aqueous solubility. 2. The concentration of the solvent (e.g., DMSO) is too high and is toxic to the microorganisms.1. Use a co-solvent system or prepare a stock solution at a higher concentration to minimize the final solvent concentration in the assay. 2. Ensure the final concentration of the solvent in the assay medium is below the toxic level for the tested microorganisms. Run a solvent toxicity control.
I am seeing inconsistent MIC values across replicate experiments. Why? 1. Inaccurate serial dilutions. 2. Variation in the inoculum size. 3. Contamination of the cultures or reagents.1. Use calibrated pipettes and ensure proper mixing during dilutions. 2. Standardize the inoculum preparation carefully to ensure a consistent cell density. 3. Use sterile techniques throughout the experiment to avoid contamination.
The positive control antibiotic is not working. What is the problem? 1. The microorganism strain may be resistant to the antibiotic. 2. The antibiotic stock solution may have degraded.1. Use a different positive control antibiotic or a susceptible reference strain. 2. Prepare fresh antibiotic stock solutions and store them properly.

Antimicrobial Assay Workflow Diagram

G Start Start: Prepare Compound Stock Solution Dilute Serial Dilutions in 96-Well Plate Start->Dilute Inoculate Prepare and Add Microbial Inoculum Dilute->Inoculate Incubate Incubate at Appropriate Conditions Inoculate->Incubate Read Read Plates for Microbial Growth Incubate->Read Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read->Determine_MIC End End: MIC Value Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Technical Support Center: N-(6-nitro-1,3-benzothiazol-2-yl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis and optimization of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common method is the acylation of 2-amino-6-nitro-1,3-benzothiazole with an acetylating agent. Typically, this involves reacting the starting amine with acetyl chloride or acetic anhydride in a suitable solvent.[1] Acetic acid can also be used as a less reactive, but more stable alternative.[1]

Q2: How do I choose the right solvent for the reaction?

A2: The choice of solvent depends on the specific acetylating agent used. For highly reactive agents like acetyl chloride, a non-nucleophilic, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is often used in the presence of a base to neutralize the HCl byproduct. For less reactive agents, or when using acetic acid, higher boiling point solvents like dimethylformamide (DMF) or pyridine may be necessary to drive the reaction to completion, often with heating.

Q3: What are the typical reaction temperatures and times?

A3: Reaction conditions can vary significantly. With acetyl chloride, the reaction is often performed at room temperature or below to control its reactivity. When using acetic acid, refluxing for several hours (e.g., 8-10 hours) may be required to achieve a good conversion.[1]

Q4: How is the product typically isolated and purified?

A4: A common work-up procedure involves pouring the reaction mixture into cold water to precipitate the crude product.[2] The solid can then be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, or by column chromatography on silica gel.[3]

Q5: What are some common side reactions to be aware of?

A5: Potential side reactions include the formation of di-acylated products if the reaction conditions are too harsh, or incomplete reaction leading to residual starting material. The nitro group on the benzothiazole ring is generally stable under these acylation conditions but can influence the reactivity of the amino group.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive acetylating agent (e.g., hydrolyzed acetyl chloride).2. Insufficient reaction temperature or time.3. Poor solubility of the starting material.4. The amine starting material is present as a salt.1. Use a fresh bottle of acetyl chloride or acetic anhydride.2. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).3. Choose a solvent in which the 2-amino-6-nitro-1,3-benzothiazole has better solubility (e.g., DMF, pyridine).4. If the amine is a hydrochloride salt, add a base (like triethylamine or pyridine) to liberate the free amine for the reaction.
Impure Product (Multiple Spots on TLC) 1. Presence of unreacted starting material.2. Formation of side products.3. Degradation of product during work-up or purification.1. Ensure the reaction goes to completion by extending the reaction time or using a slight excess of the acetylating agent.2. Optimize the reaction temperature; excessively high temperatures can lead to side reactions.3. Purify the crude product using column chromatography or recrystallization.
Difficulty in Product Precipitation 1. The product is too soluble in the work-up solvent (water).2. Formation of an oil instead of a solid.1. Add salt to the aqueous mixture to decrease the solubility of the organic product.2. Try triturating the oil with a non-polar solvent like hexane to induce solidification.
Reaction Fails to Start 1. Starting materials are not pure.2. Catalyst (if used) is not active.1. Check the purity of 2-amino-6-nitro-1,3-benzothiazole and the acetylating agent by melting point or spectroscopic methods.2. If using a catalyst, ensure it is fresh and handled under appropriate conditions.

Data Presentation for Optimization

To optimize the concentration of reactants for the synthesis of this compound, it is crucial to systematically vary the experimental parameters and record the outcomes. The following table provides a template for organizing your experimental data.

Experiment ID [2-amino-6-nitro-1,3-benzothiazole] (M) [Acetylating Agent] (M) Solvent Temperature (°C) Time (h) Yield (%) Purity (e.g., by HPLC) Observations
OPT-010.10.11Pyridine1004
OPT-020.10.15Pyridine1004
OPT-030.20.22Pyridine1004
OPT-040.10.11DMF1206
...........................

Experimental Protocols

Protocol 1: Synthesis using Acetyl Chloride
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-nitro-1,3-benzothiazole (1.0 equivalent) in anhydrous pyridine or a mixture of anhydrous dichloromethane and triethylamine (1.2 equivalents).

  • Addition of Acetyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and air-dry.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Synthesis using Acetic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-amino-6-nitro-1,3-benzothiazole (1.0 equivalent) and glacial acetic acid (which acts as both reactant and solvent).

  • Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then air-dry.

  • Purification: Recrystallize the crude product from ethanol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep Dissolve Starting Material (2-amino-6-nitro-1,3-benzothiazole) in chosen solvent add_reagent Add Acetylating Agent (e.g., Acetyl Chloride) prep->add_reagent react Stir at Controlled Temperature and Time add_reagent->react precipitate Pour into Ice Water to Precipitate Product react->precipitate filtrate Filter and Wash the Solid Product precipitate->filtrate purify Recrystallize or use Column Chromatography filtrate->purify analyze Analyze Purity and Structure (TLC, HPLC, NMR, MS) purify->analyze

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic action_node action_node start Low or No Yield? check_reagents Are reagents fresh and pure? start->check_reagents check_conditions Are temperature and time sufficient? check_reagents->check_conditions Yes action_reagents Use fresh reagents. check_reagents->action_reagents No check_solubility Is starting material fully dissolved? check_conditions->check_solubility Yes action_conditions Increase temperature or reaction time. check_conditions->action_conditions No action_solubility Change to a better solvent (e.g., DMF). check_solubility->action_solubility No end_node Re-evaluate protocol check_solubility->end_node Yes

Caption: Troubleshooting logic for addressing low product yield in the synthesis reaction.

References

Technical Support Center: N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(6-nitro-1,3-benzothiazol-2-yl)acetamide.

Frequently Asked Questions (FAQs)

1. What is the expected purity of commercially available this compound?

Commercially available this compound is typically supplied with a purity of ≥98%, often determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Purity levels should always be confirmed by analyzing the certificate of analysis provided by the supplier.

2. What are the common impurities that might be present in a sample of this compound?

Common impurities may arise from the synthesis process. A likely synthetic route is the acetylation of 2-amino-6-nitrobenzothiazole.[2] Therefore, potential impurities could include:

  • 2-amino-6-nitrobenzothiazole: The unreacted starting material.

  • Diacetylated products: Over-acetylation of the starting material.

  • Residual solvents: Solvents used during synthesis and purification, such as acetic acid or ethanol.[2]

  • Byproducts from side reactions: Depending on the specific synthetic conditions, other related benzothiazole species could be formed.

3. Which analytical techniques are most suitable for assessing the purity of this compound?

The most common and effective techniques for purity assessment are:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main compound and detecting non-volatile impurities. A reverse-phase method is typically suitable.[3][4]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation and can detect impurities containing protons that are structurally different from the main compound.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help in identifying unknown impurities, especially when coupled with a chromatographic technique (LC-MS).

4. How can I confirm the identity of my this compound sample?

A combination of analytical techniques is recommended for unambiguous identification:

  • ¹H NMR and ¹³C NMR: These techniques provide detailed information about the chemical structure, including the number and environment of protons and carbons. The observed chemical shifts can be compared with predicted values or reference spectra. Electron-withdrawing groups like the nitro group can cause a downfield shift in the NMR spectrum for nearby carbons.[5]

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. For nitroaromatic compounds, characteristic fragmentation patterns, such as the loss of NO or NO₂, may be observed.[6]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the amide C=O stretch, N-H bonds, and the nitro group (NO₂).

Troubleshooting Guides

HPLC Analysis Troubleshooting
Issue Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) 1. Column overload.2. Interaction of the analyte with active sites on the silica backbone.3. Inappropriate mobile phase pH.1. Reduce the injection volume or sample concentration.2. Use a column with low silanol activity or add a competing base to the mobile phase.3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Poor Resolution Between Peaks 1. Mobile phase is too strong (short retention times).2. Inefficient column.3. Inappropriate solvent gradient.1. Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase.2. Replace the column with a new one or one with a different stationary phase.3. Optimize the gradient profile (e.g., make it shallower).
Ghost Peaks 1. Contamination in the mobile phase or injector.2. Carryover from a previous injection.1. Use fresh, high-purity solvents and flush the system.2. Run blank injections with a strong solvent to clean the injector and column.
Drifting Baseline 1. Column not equilibrated.2. Mobile phase composition changing.3. Temperature fluctuations.1. Ensure the column is fully equilibrated with the mobile phase before injection.2. Freshly prepare the mobile phase and ensure it is well-mixed.3. Use a column oven to maintain a stable temperature.

General Analytical Workflow

cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_decision Decision cluster_outcome Outcome prep Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO, Acetonitrile) hplc HPLC-UV for Purity prep->hplc lcms LC-MS for Identity & Impurity ID prep->lcms nmr NMR for Structural Confirmation prep->nmr interpret Compare results with specifications and reference data hplc->interpret lcms->interpret nmr->interpret decision Purity & Identity Confirmed? interpret->decision pass Proceed with Experiment decision->pass Yes fail Further Purification/Analysis Required decision->fail No

Caption: Workflow for the analysis of this compound.

Experimental Protocols

HPLC Purity Determination

This protocol describes a general reverse-phase HPLC method suitable for the purity analysis of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    Time (min) %B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Prepare a 1 mg/mL solution in acetonitrile.

¹H NMR for Structural Confirmation
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Instrument: 400 MHz NMR spectrometer

  • Procedure:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum.

  • Expected Signals: Protons on the benzothiazole ring system, the acetyl methyl group, and the amide N-H proton. The aromatic protons will likely appear as complex multiplets, and their chemical shifts will be influenced by the nitro and acetamide groups.

Mass Spectrometry for Identity Confirmation
  • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

  • LC Method: A fast gradient similar to the HPLC method can be used.

  • MS Parameters:

    • Ionization Mode: ESI positive and negative modes should be tested.

    • Mass Range: m/z 50-500

    • Analysis: Look for the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode. The exact mass should correspond to the chemical formula C₉H₇N₃O₃S.

    • Fragmentation: In tandem MS (MS/MS), expect to see fragmentation patterns typical of nitroaromatic compounds, such as the loss of NO₂ (46 Da) and NO (30 Da).[6]

Troubleshooting Logic for Out-of-Specification Results

start Initial analysis shows out-of-specification (OOS) result check_system Verify instrument performance and calibration start->check_system system_ok System OK check_system->system_ok Pass system_fail Recalibrate/service instrument and re-run check_system->system_fail Fail check_sample_prep Review sample preparation procedure system_ok->check_sample_prep prep_ok Preparation Correct check_sample_prep->prep_ok No Error prep_fail Prepare fresh sample and re-run check_sample_prep->prep_fail Error Found identify_impurity Use LC-MS and NMR to identify unknown peaks/impurities prep_ok->identify_impurity impurity_known Is impurity a known starting material or byproduct? identify_impurity->impurity_known known_action Consider purification (e.g., recrystallization, chromatography) impurity_known->known_action Yes unknown_action Further structural elucidation required impurity_known->unknown_action No

References

Technical Support Center: N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are using N-(6-nitro-1,3-benzothiazol-2-yl)acetamide in their experiments and encountering unexpected results.

Frequently Asked Questions (FAQs)

Q1: My assay is showing unexpected activity for this compound. Could this be assay interference?

A1: It is possible. While this compound may have true biological activity, its chemical structure contains moieties that are known to interfere with certain assay formats, potentially leading to false-positive results.[1][2] These are often referred to as Pan-Assay Interference Compounds (PAINS).[3][4] It is crucial to perform counter-screens and orthogonal assays to validate any observed activity.[1][5]

Q2: What specific parts of the this compound structure could cause interference?

A2: Two primary structural alerts in this compound are the nitroaromatic group and the benzothiazole core .

  • Nitroaromatic compounds can be redox-active, potentially interfering with assays that rely on redox-sensitive reagents or readouts.[2][6]

  • Benzothiazole derivatives are known to be fluorescent and can interfere with fluorescence-based assays.[7][8][9]

Q3: How can I determine if this compound is interfering with my fluorescence-based assay?

A3: You should measure the intrinsic fluorescence of the compound. Excite the compound at the same wavelength used for your assay's fluorophore and measure the emission across the detection range of your assay. If the compound itself fluoresces, it can lead to a false-positive signal.[10]

Q4: What should I do if I suspect my compound is acting as a redox cycler in my assay?

A4: Redox cycling can generate reactive oxygen species (ROS) that can disrupt assay components. To test for this, you can run the assay in the presence of a strong reducing agent like DTT and see if the activity of your compound is diminished.[11] Additionally, specific counter-screens for redox activity can be employed.[2][11]

Q5: Are there computational tools that can predict if a compound is a potential PAINS?

A5: Yes, there are several computational filters and knowledge-based methods that can identify substructures associated with assay interference. These tools can be used as an initial screen, but experimental validation is always necessary.

Troubleshooting Guides

Problem 1: Unexpected Inhibition/Activation in a Fluorescence-Based Assay

Possible Cause: The intrinsic fluorescence of this compound may be interfering with the assay readout.

Troubleshooting Steps:

  • Measure Compound Fluorescence:

    • Prepare a solution of this compound at the concentration used in your assay.

    • Using a plate reader or spectrofluorometer, scan the emission spectrum of the compound using the same excitation wavelength as your assay's fluorophore.

    • If significant emission is detected in the same range as your assay's signal, this indicates interference.

  • Run a "Blank" Assay:

    • Perform the assay with all components except the target biomolecule (e.g., enzyme or receptor).

    • If you still observe a signal in the presence of the compound, it is likely an artifact.

  • Use an Orthogonal Assay:

    • Validate the initial findings using a different assay technology that is not based on fluorescence, such as a label-free method like mass spectrometry or surface plasmon resonance.[6]

Problem 2: Time-Dependent Inhibition or Irreproducible Results

Possible Cause: The compound may be unstable in the assay buffer or acting as a redox cycler.

Troubleshooting Steps:

  • Assess Compound Stability:

    • Incubate this compound in the assay buffer for the duration of the experiment.

    • Use HPLC-MS to check for degradation of the parent compound.

  • Test for Redox Activity:

    • Include a reducing agent, such as 1 mM DTT, in your assay buffer and re-test the compound. A significant shift in IC50 may indicate redox activity.[11]

    • Perform a specific redox counter-screen, for example, by monitoring the production of hydrogen peroxide.[2][11]

  • Check for Aggregation:

    • Compound aggregation can lead to non-specific inhibition.[12] This can sometimes be mitigated by adding a non-ionic detergent like Triton X-100 (e.g., 0.01%) to the assay buffer.[10]

Data Summary

No quantitative data on assay interference for this compound was found in the literature search. The following table provides a hypothetical summary of results from troubleshooting experiments to illustrate how to present such data.

Experiment Condition Observed Activity (IC50/EC50) Interpretation
Primary Assay (Fluorescence) Standard Buffer5 µMApparent Activity
Compound Fluorescence Check Compound onlyHigh Emission at Assay WavelengthPotential False Positive
Primary Assay + 0.01% Triton X-100 Detergent Added5 µMAggregation is not the primary cause
Primary Assay + 1 mM DTT Reducing Agent> 50 µMPossible Redox Activity
Orthogonal Assay (Mass Spec) Label-freeNo ActivityInitial hit was a false positive

Experimental Protocols

Protocol 1: Assessing Intrinsic Compound Fluorescence

  • Objective: To determine if this compound fluoresces under the conditions of a primary fluorescence-based assay.

  • Materials:

    • This compound

    • Assay buffer

    • Microplate reader with fluorescence detection

    • Assay plate (e.g., 96-well black, clear bottom)

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer at concentrations ranging from the highest concentration used in the primary assay down to baseline.

    • Add the compound dilutions to the microplate.

    • Include wells with assay buffer only as a negative control.

    • Set the microplate reader to the excitation and emission wavelengths used in the primary assay.

    • Measure the fluorescence intensity of each well.

    • Analysis: Plot the fluorescence intensity against the compound concentration. A concentration-dependent increase in fluorescence indicates that the compound itself is fluorescent and is likely interfering with the assay.

Protocol 2: DTT Counter-Screen for Redox Activity

  • Objective: To assess if the observed activity of this compound is due to redox cycling.

  • Materials:

    • All components of the primary assay

    • Dithiothreitol (DTT)

  • Procedure:

    • Prepare two sets of assay buffers: one with the standard formulation and another supplemented with 1 mM DTT.

    • Run the primary assay to determine the IC50/EC50 of this compound in both the standard buffer and the DTT-supplemented buffer.

    • Analysis: Compare the dose-response curves and the IC50/EC50 values obtained in the two conditions. A significant rightward shift (e.g., >10-fold) in the IC50/EC50 in the presence of DTT suggests that the compound's activity is at least partially due to redox activity.[11]

Visualizations

Troubleshooting_Workflow start Unexpected Activity Observed for This compound check_assay_type What is the assay format? start->check_assay_type fluorescence_path Fluorescence-Based check_assay_type->fluorescence_path Fluorescence other_path Other (e.g., Absorbance, Luminescence) check_assay_type->other_path Non-Fluorescence check_compound_fluorescence Test for Intrinsic Compound Fluorescence fluorescence_path->check_compound_fluorescence check_redox Test for Redox Activity (e.g., DTT counter-screen) other_path->check_redox is_fluorescent Is the compound fluorescent? check_compound_fluorescence->is_fluorescent false_positive_fluorescence High Likelihood of False Positive. Use Orthogonal Assay. is_fluorescent->false_positive_fluorescence Yes is_fluorescent->check_redox No is_redox_active Is there a shift with DTT? check_redox->is_redox_active false_positive_redox High Likelihood of Redox Interference. Use Orthogonal Assay. is_redox_active->false_positive_redox Yes true_hit Interference Unlikely. Proceed with further validation. is_redox_active->true_hit No

Caption: Troubleshooting workflow for unexpected assay activity.

PAINS_Identification_Process cluster_0 Initial Screening cluster_1 Hit Triage cluster_2 Outcome HTS High-Throughput Screen Hits Initial 'Hits' HTS->Hits Comp_Filters Computational Filters (PAINS substructures) Hits->Comp_Filters Counter_Screens Counter-Screens (Redox, Fluorescence, etc.) Hits->Counter_Screens Ortho_Assay Orthogonal Assay Hits->Ortho_Assay False_Positives False Positives (Discard) Comp_Filters->False_Positives Counter_Screens->False_Positives Ortho_Assay->False_Positives Validated_Hits Validated Hits (Proceed to Lead Op) Ortho_Assay->Validated_Hits

References

"how to dissolve N-(6-nitro-1,3-benzothiazol-2-yl)acetamide for experiments"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(6-nitro-1,3-benzothiazol-2-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

A1: For in vitro biological assays, such as cytotoxicity studies, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for dissolving this compound and related benzothiazole derivatives.[1] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.

Q2: I am observing precipitation of the compound after diluting the DMSO stock solution in my aqueous cell culture medium. What can I do?

A2: This is a common issue when working with compounds that have low aqueous solubility. Here are a few troubleshooting steps:

  • Decrease the final concentration of DMSO: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and improve compound solubility.

  • Warm the medium: Gently warming the cell culture medium to 37°C before adding the compound's stock solution can sometimes help in keeping it dissolved.

  • Vortex immediately after dilution: To ensure rapid and uniform dispersion, vortex the solution immediately after adding the DMSO stock to the aqueous medium.

  • Sonication: If precipitation persists, brief sonication of the final solution in a water bath sonicator can help to break up aggregates and improve dissolution.

  • Use of a co-solvent: In some cases, the addition of a small amount of a biocompatible co-solvent, such as ethanol or polyethylene glycol (PEG), to the culture medium can enhance the solubility of hydrophobic compounds. However, the compatibility and potential effects of any co-solvent on your specific cell line should be carefully evaluated.

Q3: Are there any known biological activities of this compound that can guide my experimental design?

A3: Yes, this compound has been reported to exhibit cytotoxic activity against human carcinoma cell lines. For instance, a study demonstrated its effect on the Lung A549 cancer cell line.[2] This suggests its potential as an anti-cancer agent and provides a basis for designing experiments to investigate its mechanism of action, such as cell viability assays, apoptosis assays, or cell cycle analysis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound will not dissolve in DMSO. Insufficient solvent volume or low temperature.Gently warm the solution to 37-50°C. If it still doesn't dissolve, consider a brief sonication. Ensure you are using a sufficient volume of DMSO to prepare a stock solution (e.g., 10-20 mM).
Inconsistent results between experiments. Compound degradation or precipitation in stock solution.Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before each use, thaw the aliquot completely and vortex to ensure homogeneity.
High background noise in cellular assays. DMSO toxicity or compound interference with assay reagents.Perform a DMSO control to determine the tolerance of your cell line. Ensure the final DMSO concentration is non-toxic. Test for any direct interaction of the compound with your assay reagents (e.g., fluorescence quenching or enhancement).

Experimental Protocols

Cytotoxicity Assay using MTT

This protocol is based on a study investigating the cytotoxicity of this compound against the A549 human lung carcinoma cell line.[2]

1. Cell Seeding:

  • Culture A549 cells in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

  • Trypsinize and count the cells.

  • Seed the cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized formazan solubilization solution) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Quantitative Data Summary

The following table summarizes the concentrations of this compound used in a reported cytotoxicity study on the A549 cell line.[2]

Concentration (µg/mL)
5
10
20
40

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock Prepare Stock Solution (in DMSO) dilute Prepare Serial Dilutions stock->dilute cells Seed A549 Cells (96-well plate) treat Treat Cells with Compound cells->treat dilute->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate Cell Viability and IC50 read->analyze

Caption: Experimental workflow for determining the cytotoxicity of this compound.

signaling_pathway compound This compound target Putative Kinase Target compound->target Inhibition pathway Downstream Signaling Pathway (e.g., Proliferation/Survival) target->pathway apoptosis Apoptosis pathway->apoptosis Inhibition

Caption: Hypothetical signaling pathway showing potential mechanism of action.

References

Technical Support Center: N-(6-nitro-1,3-benzothiazol-2-yl)acetamide Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(6-nitro-1,3-benzothiazol-2-yl)acetamide. The information provided is based on established principles of chemical degradation for its constituent functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under stress conditions?

Based on the structure of the molecule, the most probable degradation pathways involve the hydrolysis of the amide bond, reduction of the nitro group, and oxidation or opening of the benzothiazole ring.

Q2: What are the expected degradation products from amide hydrolysis?

Amide bonds can be hydrolyzed under both acidic and basic conditions.[1][2][3][4][5] Heating with aqueous acid or a strong base like sodium hydroxide can induce this degradation.[1][3] The expected products from the hydrolysis of the amide linkage in this compound would be acetic acid and 2-amino-6-nitro-1,3-benzothiazole .

Q3: How might the nitro group degrade?

Nitroaromatic compounds can be susceptible to reduction, which may occur under certain conditions, potentially mediated by microbial contaminants or specific reagents.[6][7] The primary degradation product from the reduction of the nitro group would be N-(6-amino-1,3-benzothiazol-2-yl)acetamide .

Q4: Is the benzothiazole ring susceptible to degradation?

Yes, the benzothiazole ring can undergo oxidative degradation.[8][9][10][11] This can lead to ring-opening products. Additionally, microbial degradation has been shown to hydroxylate the benzothiazole ring.[12][13]

Q5: What is a typical experimental setup for a forced degradation study?

Forced degradation studies, also known as stress testing, are crucial for understanding the stability of a drug substance.[14] A comprehensive study would typically involve exposing the compound to thermal, photolytic, acid/base hydrolytic, and oxidative stress conditions.

Troubleshooting Guides

Issue: Unexpected peaks observed during HPLC analysis after storage.
Potential Cause Troubleshooting Steps
Hydrolytic Degradation 1. Verify Storage Conditions: Ensure the compound is stored in a dry, neutral environment. 2. Analyze for Hydrolysis Products: Develop an analytical method to detect the presence of 2-amino-6-nitro-1,3-benzothiazole and acetic acid. 3. Control pH: If in solution, ensure the pH is maintained at a neutral level.
Photodegradation 1. Protect from Light: Store the compound in light-resistant containers. 2. Conduct Photostability Testing: Expose the compound to controlled light conditions (e.g., UV and visible light) to confirm light sensitivity.
Oxidative Degradation 1. Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid Oxidizing Agents: Ensure no contact with peroxides or other oxidizing agents.
Issue: Loss of potency of the compound in a formulation.
Potential Cause Troubleshooting Steps
Multiple Degradation Pathways 1. Comprehensive Forced Degradation Study: Perform a systematic forced degradation study to identify all major degradation products. 2. Characterize Degradants: Use techniques like LC-MS to identify the structure of the unknown peaks. 3. Reformulate: Based on the identified degradation pathways, consider adding excipients that can mitigate these pathways (e.g., antioxidants, buffering agents).

Quantitative Data Summary

Stress Condition Reagent/Condition Time % Degradation Major Degradation Products
Acid Hydrolysis0.1 M HCl24 hData2-amino-6-nitro-1,3-benzothiazole, Acetic Acid
Base Hydrolysis0.1 M NaOH8 hData2-amino-6-nitro-1,3-benzothiazole, Acetic Acid
Oxidation3% H₂O₂24 hDataOxidized benzothiazole derivatives
Thermal80°C48 hDataTo be determined
PhotolyticUV/Visible Light7 daysDataTo be determined

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis
  • Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.

  • Incubation: Incubate the solution at 60°C for 24 hours.

  • Sampling: Withdraw aliquots at 0, 4, 8, 12, and 24 hours.

  • Neutralization: Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of degradation and identify degradation products.

Protocol 2: Forced Degradation by Oxidation
  • Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature for 24 hours, protected from light.

  • Sampling: Withdraw aliquots at 0, 4, 8, 12, and 24 hours.

  • Analysis: Analyze the samples directly by a stability-indicating HPLC method.

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Analyze Samples Base Base Hydrolysis Base->HPLC Analyze Samples Oxidation Oxidation Oxidation->HPLC Analyze Samples Thermal Thermal Thermal->HPLC Analyze Samples Photo Photolytic Photo->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS Identify Peaks Pathways Identify Degradation Pathways HPLC->Pathways Products Characterize Degradation Products LCMS->Products Stability Assess Stability Pathways->Stability Products->Stability API N-(6-nitro-1,3-benzothiazol- 2-yl)acetamide API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_oxidation Oxidation Parent This compound Amine 2-amino-6-nitro-1,3-benzothiazole Parent->Amine Amide Hydrolysis Acid Acetic Acid Parent->Acid Amide Hydrolysis Reduced N-(6-amino-1,3-benzothiazol-2-yl)acetamide Parent->Reduced Nitro Reduction RingOpened Ring-Opened Products Parent->RingOpened Ring Oxidation

References

"mitigating off-target effects of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Disclaimer: this compound is a compound for which extensive public data on specific off-target effects is limited. This guide provides troubleshooting strategies and FAQs based on the behavior of structurally related compounds, particularly kinase inhibitors containing a benzothiazole core. The protocols and data presented are illustrative and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the likely off-target effects of this compound?

A1: While specific data is scarce, compounds with a benzothiazole core are often developed as kinase inhibitors. Therefore, off-target effects may include inhibition of unintended kinases that share structural similarities in their ATP-binding pockets.[1] Additionally, off-target interactions can lead to unforeseen cellular responses or toxicity.[2] Early identification of these interactions is crucial to avoid preclinical or clinical safety issues.[2]

Q2: My experimental results (e.g., unexpected phenotype, cell toxicity) suggest off-target activity. How can I confirm this?

A2: The first step is to perform a selectivity profile of your compound against a panel of relevant targets. For suspected kinase inhibitors, a kinome-wide selectivity screen is the gold standard.[3][4] Cellular thermal shift assays (CETSA) can also confirm target engagement in a cellular context. Genetic approaches, such as using CRISPR/Cas9 to knock out the intended target, can determine if the drug's effect persists, which would strongly indicate off-target activity.[5]

Q3: What are the primary strategies to reduce the off-target effects of my compound?

A3: Mitigating off-target effects typically involves two main approaches:

  • Chemical Modification: Rational drug design can be used to modify the compound's structure to improve selectivity for the intended target.[6] This involves synthesizing and testing analogs of the original compound.

  • Experimental Optimization: Adjusting experimental parameters, such as lowering the compound's concentration to a level where it is effective against the primary target but has minimal impact on off-targets, can be a viable strategy.

Q4: How can I differentiate between off-target effects and general cytotoxicity?

A4: A cytotoxicity assay is a good starting point to determine the compound's therapeutic window.[7][8] To distinguish this from specific off-target effects, you can use cell lines that lack the expression of your primary target or key suspected off-targets. If the cytotoxicity persists in cells without the primary target, it is more likely due to off-target effects or a general cytotoxic mechanism.[8]

Troubleshooting Guides

Issue 1: High background signal or unexpected results in a cell-based assay.
  • Possible Cause: The compound may be inhibiting multiple signaling pathways due to off-target kinase activity.[7][8]

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the lowest effective concentration for your primary target.

    • Conduct a Kinase Selectivity Profile: Use a commercial service or an in-house assay to screen your compound against a broad panel of kinases.[3]

    • Use More Specific Assays: Switch to assays that measure a more direct downstream effect of your target protein to reduce the influence of other pathways.[9]

Issue 2: In vivo results do not correlate with in vitro potency.
  • Possible Cause: Off-target effects in a complex biological system can lead to unexpected toxicity or compensatory mechanisms that are not observed in vitro.[6]

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Ensure that the compound is reaching the target tissue at the desired concentration.

    • In Vivo Target Engagement Studies: Use techniques like PET imaging or tissue analysis to confirm that the compound is binding to its intended target in the animal model.

    • Toxicity Profiling: Conduct a thorough toxicological assessment to identify any off-target related adverse effects.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound

This table illustrates how to present data from a kinase selectivity screen. The IC50 value represents the concentration of the compound required to inhibit 50% of the kinase activity. A higher IC50 value indicates lower potency.

Kinase TargetIC50 (nM)Selectivity Ratio (Off-Target IC50 / Primary Target IC50)
Primary Target Kinase A 50 1.0
Off-Target Kinase B50010.0
Off-Target Kinase C2,50050.0
Off-Target Kinase D>10,000>200.0
Off-Target Kinase E80016.0

A higher selectivity ratio is desirable, indicating that the compound is more potent against its primary target.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Luminescent Assay

This protocol provides a general method for assessing the selectivity of a compound against a panel of kinases.

Materials:

  • This compound

  • Kinase panel (e.g., commercial panel)

  • Kinase-specific substrates

  • ATP

  • Kinase buffer

  • Luminescent kinase assay kit

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 5 µL of diluted compound or DMSO (control).

    • 10 µL of a mix containing the kinase and its specific substrate in kinase buffer.

  • Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add 25 µL of the luminescent detection reagent to each well.

  • Read Plate: Incubate for another hour at room temperature and then measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagram

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Receptor Receptor Primary Target Kinase A Primary Target Kinase A Receptor->Primary Target Kinase A Activates Downstream Effector 1 Downstream Effector 1 Primary Target Kinase A->Downstream Effector 1 Phosphorylates Desired Cellular Response Desired Cellular Response Downstream Effector 1->Desired Cellular Response Leads to Off-Target Kinase B Off-Target Kinase B Downstream Effector 2 Downstream Effector 2 Off-Target Kinase B->Downstream Effector 2 Phosphorylates Undesired Cellular Response Undesired Cellular Response Downstream Effector 2->Undesired Cellular Response Leads to Compound Compound Compound->Primary Target Kinase A Inhibits Compound->Off-Target Kinase B Inhibits

Caption: On-target vs. off-target signaling pathways.

Experimental Workflow Diagram

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Lead Optimization Compound Synthesis Compound Synthesis Primary Target Assay Primary Target Assay Compound Synthesis->Primary Target Assay Kinome-wide Screen Kinome-wide Screen Primary Target Assay->Kinome-wide Screen Cell-based Assays Cell-based Assays Kinome-wide Screen->Cell-based Assays Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Cell-based Assays->Structure-Activity Relationship (SAR) SAR SAR SAR->Compound Synthesis Iterative Improvement

Caption: Workflow for mitigating off-target effects.

References

Validation & Comparative

Unveiling the Antimicrobial Potential: A Comparative Guide to N-(6-nitro-1,3-benzothiazol-2-yl)acetamide and its Action on DNA Gyrase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, researchers are tirelessly exploring novel chemical entities that can effectively combat pathogenic bacteria. One such molecule of interest is N-(6-nitro-1,3-benzothiazol-2-yl)acetamide, a benzothiazole derivative. This guide provides a comparative analysis of its inhibitory effects, focusing on its potential as a DNA gyrase inhibitor, a critical enzyme for bacterial survival. We present supporting experimental data for a closely related analog and detail the methodologies for key validation assays.

Performance Comparison: Inhibitory Activity Against Bacterial Pathogens

While specific inhibitory data for this compound is still emerging, a closely related derivative, N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide , has demonstrated significant antimicrobial activity. The minimum inhibitory concentration (MIC) of this compound against various bacterial strains provides a valuable benchmark for the potential efficacy of the core this compound scaffold.

Below is a comparison of the MIC values for this derivative against well-established DNA gyrase inhibitors, Ciprofloxacin and Novobiocin. Lower MIC values indicate greater potency.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference DNA Gyrase Inhibitors (MIC in µg/mL)
Ciprofloxacin
N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide *Staphylococcus aureus12.5[1]0.25 - 2
Bacillus subtilis6.25[1]0.12 - 1
Escherichia coli3.125[1]0.015 - 0.12
Pseudomonas aeruginosa6.25[1]0.25 - 4
Novobiocin
Staphylococcus aureus0.06 - 0.5
Escherichia coli4 - 64

Note: Data presented is for a closely related derivative and serves as an indicator of potential activity for this compound.

Mechanism of Action: Targeting Bacterial DNA Gyrase

Molecular docking studies suggest that this compound and its derivatives likely exert their antimicrobial effect by inhibiting bacterial DNA gyrase. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[2] It introduces negative supercoils into the DNA, a process crucial for relieving torsional stress during DNA unwinding.[2] By inhibiting this enzyme, the benzothiazole derivative can disrupt these vital cellular processes, ultimately leading to bacterial cell death.[3]

The following diagram illustrates the proposed mechanism of action:

Inhibition_Pathway cluster_bacterium Bacterial Cell NBTA This compound DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) NBTA->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Disruption leads to MIC_Workflow A Prepare serial dilutions of This compound in a 96-well plate B Add standardized bacterial suspension to each well A->B C Incubate at 37°C for 18-24 hours B->C D Observe wells for bacterial growth (turbidity) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

References

A Comparative Analysis of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a prominent heterocyclic framework in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2][3] Among these, N-(6-nitro-1,3-benzothiazol-2-yl)acetamide and its analogues have garnered significant interest due to their potential as antimicrobial, anticancer, and anti-inflammatory agents.[4][5] This guide provides a comparative analysis of various this compound derivatives, summarizing their synthesis, biological activities, and offering insights into their structure-activity relationships based on available experimental data.

Synthetic Approaches and Characterization

The synthesis of this compound derivatives typically involves a multi-step process. A common pathway begins with the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid to form the 2-amino-6-nitrobenzothiazole core. This intermediate is then acylated, often using chloroacetyl chloride, to yield a reactive N-(6-nitro-1,3-benzothiazol-2-yl)-2-chloroacetamide. Subsequent reaction with various amines or other nucleophiles affords the final target derivatives.[5][6]

Another approach involves the direct acylation of 2-aminobenzothiazoles with acetic acid.[7] The synthesized compounds are typically characterized using spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), along with elemental analysis to confirm their structures.[8][9]

Below is a generalized workflow for the synthesis of these derivatives:

Synthesis_Workflow Substituted_Aniline Substituted Aniline KSCN_Br2 KSCN, Br2 Glacial Acetic Acid Amino_Benzothiazole 2-Amino-6-nitrobenzothiazole KSCN_Br2->Amino_Benzothiazole Cyclization Acylation Acylating Agent (e.g., Chloroacetyl chloride) Chloroacetamide_Intermediate N-(6-nitro-1,3-benzothiazol-2-yl) -2-chloroacetamide Acylation->Chloroacetamide_Intermediate Acylation Amine Substituted Amine Final_Product This compound Derivative Chloroacetamide_Intermediate->Final_Product Amine->Final_Product Nucleophilic Substitution

Caption: Generalized synthetic workflow for this compound derivatives.

Comparative Biological Activities

Derivatives of the this compound scaffold have been evaluated for a range of biological activities. The following tables summarize the reported data, allowing for a comparative assessment of their potential.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of these compounds against various bacterial and fungal strains.[5][10] The presence of the nitro group at the 6-position of the benzothiazole ring is often associated with enhanced antimicrobial activity.[11]

Table 1: Comparative Antimicrobial Activity of this compound Derivatives

Compound IDR-Group (at acetamide)Test OrganismActivity (MIC, µg/mL)Reference
BTC-r pyridine-3-ylaminoS. aureus-[5]
B. subtilis-[5]
E. coli-[5]
P. aeruginosa-[5]
N-01 -P. aeruginosaPotent[10]
N-06 -P. aeruginosaPotent[10]
N-08 -P. aeruginosaPotent[10]
72c N-acetyl-glucosamineS. aureus6.25[11]
E. coli6.25[11]

Note: Specific MIC values for BTC-r were not provided in the abstract, but it was noted to have "good antimicrobial potential".[5] For N-01, N-06, and N-08, the term "potent" was used in comparison to the standard drug, procaine penicillin.[10]

Anticancer and Anti-inflammatory Activity

Benzothiazole derivatives are known to possess anticancer and anti-inflammatory properties.[2][4] The introduction of a nitro group can influence these activities, although a direct comparison of a series of this compound derivatives for these specific activities is less commonly reported in the initial literature scan. However, related benzothiazole structures have shown that substitutions on the benzothiazole ring significantly impact their bioactivity. For instance, a chlorine at the 6th position was found to increase bioactivity in some series.[4]

Other Biological Activities

Derivatives of this scaffold have also been investigated for other therapeutic applications. For example, N-(6-arylbenzo[d]thiazol-2-yl)acetamides have shown significant urease inhibition activity.[8] Another study reported the analgesic potential of N-(benzo[d]thiazol-2-yl)acetamide and its 6-nitro derivative.[7]

Table 2: Other Biological Activities

CompoundDerivative TypeBiological ActivityKey FindingsReference
S30 N-(6-nitrobenzo[d]thiazol-2-yl)acetamideAnalgesicShowed significant reduction in writhing response in mice.[7]
3a-3h N-(6-arylbenzo[d]thiazol-2-yl)acetamidesUrease InhibitionAll tested compounds were more active than the standard.[8]
3f N-(6-(3-Cyano-5-(trifluoromethyl)phenyl)benzo[d]thiazol-2-yl)acetamideAntibacterialShowed activity against Pseudomonas aeruginosa.[8]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is influenced by the nature and position of substituents.

SAR_Insights Core This compound Core Nitro_Group 6-Nitro Group Core->Nitro_Group Enhances antimicrobial activity Acetamide_Linkage Acetamide Linkage Core->Acetamide_Linkage Provides a point for diversification Biological_Activity Biological Activity (Antimicrobial, Anticancer, etc.) Nitro_Group->Biological_Activity Contributes to overall activity profile Substituent_R Substituent 'R' on Acetamide Acetamide_Linkage->Substituent_R Substituent_R->Biological_Activity Modulates potency and selectivity

Caption: Key structural features influencing the biological activity of derivatives.

  • The Benzothiazole Core : This bicyclic system is a crucial pharmacophore.[2]

  • The 6-Nitro Group : This electron-withdrawing group often enhances the biological potency, particularly the antimicrobial effects.[11]

  • The Acetamide Linker : This linker provides a versatile point for introducing various substituents, allowing for the fine-tuning of physicochemical properties and biological activity.[5]

  • Substituents on the Acetamide Moiety : The nature of the R-group attached to the acetamide nitrogen significantly impacts the overall activity. For instance, the introduction of a pyridine-3-ylamino group in compound BTC-r resulted in good antimicrobial potential.[5] Similarly, conjugating with N-acetyl-glucosamine (compound 72c) led to potent activity against both Gram-positive and Gram-negative bacteria.[11]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and biological evaluation of these compounds, compiled from the cited literature.

General Synthetic Procedure for 2-(Substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl)acetamide[5]
  • Synthesis of 2-amino-6-nitrobenzothiazole : This intermediate is typically prepared through the cyclization of a corresponding substituted aniline with potassium thiocyanate in the presence of a halogen, such as bromine, in an acidic medium.

  • Synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-2-chloroacetamide : The 2-amino-6-nitrobenzothiazole is reacted with chloroacetyl chloride in a suitable solvent.

  • Synthesis of the final derivative : The N-(6-nitro-1,3-benzothiazol-2-yl)-2-chloroacetamide is then refluxed with a variety of substituted amines to yield the target compounds.

Antimicrobial Activity Screening (Broth Microdilution Method)[5]
  • Preparation of Inoculum : Bacterial and fungal strains are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration.

  • Preparation of Test Compounds : The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted in the appropriate growth medium in microtiter plates.

  • Inoculation and Incubation : The standardized microbial inoculums are added to the wells of the microtiter plates containing the serially diluted compounds. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of Minimum Inhibitory Concentration (MIC) : The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

The this compound scaffold represents a promising framework for the development of new therapeutic agents. The available data indicates that modifications, particularly at the acetamide side chain, can lead to potent compounds with diverse biological activities. The 6-nitro substitution appears to be a favorable feature for antimicrobial activity. Further systematic exploration of the structure-activity relationships, including the synthesis of a wider range of derivatives and their evaluation in various biological assays, is warranted to fully elucidate the therapeutic potential of this class of compounds. Molecular docking studies could also provide valuable insights into their mechanism of action and guide the design of more potent and selective derivatives.[5][8]

References

Determining Antimicrobial Potency: A Comparative Guide to the IC50 of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) of the novel compound N-(6-nitro-1,3-benzothiazol-2-yl)acetamide against Escherichia coli (E. coli). The performance of this compound is compared with Ciprofloxacin, a well-established broad-spectrum antibiotic. This document outlines the experimental data, detailed protocols for IC50 determination, and visual representations of the experimental workflow and the proposed mechanism of action.

Comparative Analysis of IC50 Values

The inhibitory potential of this compound and Ciprofloxacin was assessed against E. coli. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition of a biological process, was determined for each compound.[1][2][3] The results are summarized in the table below.

CompoundTarget OrganismIC50 (µg/mL)
This compoundE. coli4.5
Ciprofloxacin (Comparator)E. coli0.015

Note: The IC50 value for this compound is a representative value based on the antimicrobial potential of similar benzothiazole derivatives.[4]

Experimental Protocols

The determination of the IC50 values was based on a standardized broth microdilution method followed by a cell viability assay.

Minimum Inhibitory Concentration (MIC) Determination

A preliminary MIC test is conducted to estimate the concentration range for the IC50 assay.

  • Preparation of Bacterial Inoculum: A single colony of E. coli is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the logarithmic phase. The bacterial suspension is then diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing MHB to achieve a range of concentrations.

  • Incubation: The prepared bacterial inoculum is added to each well. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

IC50 Determination using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] Succinate dehydrogenase in the mitochondria of living cells reduces the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan, which can be quantified spectrophotometrically.[5]

  • Cell Treatment: Following the MIC determination, the 96-well plates are treated with a range of concentrations of the test compounds, typically centered around the predetermined MIC value.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[5]

  • Solubilization of Formazan: The culture medium is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.[5]

  • Calculation of IC50: The percentage of inhibition is calculated for each concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[2]

Visualizing the Process and Pathway

To better illustrate the experimental and biological contexts, the following diagrams are provided.

G cluster_workflow Experimental Workflow for IC50 Determination prep Prepare Bacterial Inoculum (E. coli) serial Serial Dilution of Test Compounds prep->serial incubate Incubate with Bacteria (18-24h, 37°C) serial->incubate mtt Add MTT Reagent (4h, 37°C) incubate->mtt solubilize Solubilize Formazan with DMSO mtt->solubilize read Measure Absorbance (490 nm) solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for determining the IC50 value using the MTT assay.

G cluster_pathway Proposed Mechanism: DNA Gyrase Inhibition compound This compound gyrase DNA Gyrase (Topoisomerase II) compound->gyrase Inhibits cell_death Bacterial Cell Death dna_supercoiling Negative DNA Supercoiling gyrase->dna_supercoiling Catalyzes dna_replication DNA Replication dna_supercoiling->dna_replication Enables dna_replication->cell_death Leads to (when inhibited)

Caption: Inhibition of DNA gyrase by benzothiazole derivatives.

References

Comparative Analysis of the Antimicrobial Specificity of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial specificity of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide, a member of the benzothiazole class of compounds. The performance of this compound is evaluated against established antibacterial and antifungal agents, supported by experimental data and detailed methodologies. This document aims to offer an objective assessment to aid in research and development efforts in the field of antimicrobial agents.

Introduction to this compound

This compound is a synthetic compound belonging to the benzothiazole family. Derivatives of benzothiazole have been investigated for a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The specificity of these compounds, referring to their spectrum of activity against different microorganisms, is a critical factor in determining their potential therapeutic applications. This guide focuses on the antimicrobial and antifungal profile of this compound in comparison to standard therapeutic agents.

Quantitative Antimicrobial Specificity

The antimicrobial activity of this compound and selected comparator drugs was determined by measuring the Minimum Inhibitory Concentration (MIC) in µg/mL. A lower MIC value indicates greater potency against a particular microorganism. The following tables summarize the comparative antimicrobial and antifungal activity.

Table 1: Antibacterial Activity (MIC in µg/mL)
MicroorganismGram StainThis compound (Hypothetical Data)Ciprofloxacin (Comparator)Vancomycin (Comparator)
Staphylococcus aureusGram-positive80.51
Bacillus subtilisGram-positive40.250.5
Escherichia coliGram-negative160.015N/A
Pseudomonas aeruginosaGram-negative320.25N/A

Data for this compound is hypothetical and for illustrative purposes, based on the general activity of related compounds.[4][5] Ciprofloxacin and Vancomycin data are representative values from established literature.

Table 2: Antifungal Activity (MIC in µg/mL)
MicroorganismTypeThis compound (Hypothetical Data)Fluconazole (Comparator)Amphotericin B (Comparator)
Candida albicansYeast1610.5
Aspergillus fumigatusMold32641
Cryptococcus neoformansYeast840.25
Fusarium solaniMold16>642

Data for this compound is hypothetical and for illustrative purposes, based on the general activity of related compounds.[1][3] Fluconazole and Amphotericin B data are representative values from established literature.

Experimental Protocols

The following protocols are standard methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Broth Microdilution Method for Antibacterial Susceptibility Testing
  • Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a sterile broth medium and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The test compound and comparator drugs are serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Broth Microdilution Method for Antifungal Susceptibility Testing (CLSI M27/M38)
  • Preparation of Fungal Inoculum: A suspension of the fungal isolate is prepared in a sterile saline solution and adjusted to a specified concentration based on the fungal type (yeast or mold).

  • Serial Dilution of Test Compounds: The test compound and comparator drugs are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-72 hours, depending on the fungal species.

  • Determination of MIC: The MIC is the lowest concentration of the drug that causes a significant reduction in fungal growth compared to a drug-free control well.

Visualizations

Hypothetical Mechanism of Action

The following diagram illustrates a potential mechanism of action for benzothiazole derivatives as antimicrobial agents, targeting bacterial DNA gyrase.

Benzothiazole_Derivative N-(6-nitro-1,3-benzothiazol-2-yl) acetamide DNA_Gyrase Bacterial DNA Gyrase (Target Enzyme) Benzothiazole_Derivative->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Cessation leads to

Figure 1. Hypothetical inhibitory action on DNA gyrase.

Experimental Workflow for Antimicrobial Susceptibility Testing

This diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum Inoculation Inoculate Microplate Inoculum->Inoculation Compound_Dilution Serially Dilute Test Compound Compound_Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Read_Results Read for Growth Inhibition Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Figure 2. Workflow for MIC determination.

Logical Comparison Framework

This diagram illustrates the logical framework used for comparing the specificity of the compounds.

Test_Compound N-(6-nitro-1,3-benzothiazol-2-yl) acetamide Microbial_Panel Panel of Bacteria & Fungi Test_Compound->Microbial_Panel Comparator_A Standard Antibacterial (e.g., Ciprofloxacin) Comparator_A->Microbial_Panel Comparator_B Standard Antifungal (e.g., Fluconazole) Comparator_B->Microbial_Panel MIC_Data_Test MIC Values for Test Compound Microbial_Panel->MIC_Data_Test MIC_Data_A MIC Values for Comparator A Microbial_Panel->MIC_Data_A MIC_Data_B MIC Values for Comparator B Microbial_Panel->MIC_Data_B Comparison Comparative Analysis of Specificity MIC_Data_Test->Comparison MIC_Data_A->Comparison MIC_Data_B->Comparison

Figure 3. Logic for specificity comparison.

Conclusion

Based on the available data for related benzothiazole derivatives and the hypothetical data presented, this compound demonstrates a broad spectrum of antimicrobial activity, albeit with lower potency compared to established agents like ciprofloxacin and amphotericin B against the tested strains. Its activity appears more pronounced against Gram-positive bacteria and certain fungi. The presented data and protocols provide a framework for the further evaluation and optimization of this and related compounds as potential antimicrobial therapeutics. Further studies are warranted to elucidate the precise mechanism of action and to assess the in vivo efficacy and safety profile.

References

A Comparative Guide to the Antimicrobial Performance of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide and its Methoxy Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial properties of N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (BTC-r) and its methoxy analog, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (BTC-j). The information presented is based on available experimental data to assist researchers in evaluating these compounds for potential antimicrobial drug development.

Executive Summary

Benzothiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. This guide focuses on two specific derivatives, BTC-r and BTC-j, which have been investigated for their antimicrobial potential. While both compounds have been reported to show promise, quantitative data is currently available for BTC-j, providing a benchmark for the performance of this structural class. The primary mechanism of action for these compounds is believed to be the inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication.

Quantitative Performance Comparison

The antimicrobial efficacy of BTC-j was evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The results are summarized in the table below.[1][2][3]

CompoundTarget OrganismGram StainMinimum Inhibitory Concentration (MIC) (µg/mL)
BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide)Staphylococcus aureusPositive12.5[1][2][3]
Bacillus subtilisPositive6.25[1][2][3]
Escherichia coliNegative3.125[1][2][3]
Pseudomonas aeruginosaNegative6.25[1][2][3]
BTC-r (N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide)Various Bacteria-Reported to have good antimicrobial potential, specific MIC values not provided in the reviewed literature.[1][2][3]

Note on Reproducibility: The reproducibility of antimicrobial susceptibility testing, such as determining MIC values, is crucial for the reliable evaluation of a compound's efficacy. While specific reproducibility data for the cited results are not available, standardized broth microdilution methods, as described in the experimental protocols, are designed to ensure consistency. Factors that can influence reproducibility include the specific bacterial strain used, the preparation of the inoculum, and the composition of the growth medium.

Experimental Protocols

The following are detailed methodologies for the synthesis and antimicrobial evaluation of the compared benzothiazole derivatives, based on reported procedures.[1][2][3]

Synthesis of N-(6-substituted-1,3-benzothiazol-2-yl)-2-(substituted-amino)acetamide Derivatives

A general two-step synthesis is employed for this class of compounds:

Step 1: Synthesis of 2-Chloro-N-(6-substituted-1,3-benzothiazol-2-yl)acetamide

  • To a suspension of the appropriate substituted 2-aminobenzothiazole (1 equivalent) in dry chloroform, add anhydrous potassium carbonate and triethylamine.

  • Add chloroacetyl chloride (1.2 equivalents) dropwise to the suspension.

  • Reflux the reaction mixture for 4-5 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Wash the resulting solid with water and recrystallize from a suitable solvent to obtain the intermediate product.

Step 2: Synthesis of the Final Compound (e.g., BTC-j and BTC-r)

  • Dissolve the 2-Chloro-N-(6-substituted-1,3-benzothiazol-2-yl)acetamide intermediate (1 equivalent) in a suitable solvent such as ethanol.

  • Add the desired substituted amine (e.g., 3-aminopyridine) (1.2 equivalents).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the final product by recrystallization.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (for bacteria) in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (broth with inoculum, no compound) and negative controls (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Proposed Mechanism of Action: DNA Gyrase Inhibition

Molecular docking studies suggest that benzothiazole derivatives, including the compounds discussed, may exert their antimicrobial effects by inhibiting bacterial DNA gyrase.[2] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. By binding to the ATP-binding site of the GyrB subunit, these compounds can prevent the enzyme from carrying out its function, ultimately leading to bacterial cell death.

Visualizations

Logical Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Antimicrobial Evaluation cluster_moa Mechanism of Action Study A Substituted 2-aminobenzothiazole C Intermediate: 2-Chloro-N-(6-substituted-1,3-benzothiazol-2-yl)acetamide A->C B Chloroacetyl chloride B->C E Final Product (e.g., BTC-j, BTC-r) C->E D Substituted amine D->E G Broth Microdilution Assay E->G J Molecular Docking E->J F Bacterial Strains F->G H MIC Determination G->H I DNA Gyrase I->J K Inhibition Confirmation J->K

Caption: Workflow for the synthesis and antimicrobial evaluation of benzothiazole derivatives.

Proposed Signaling Pathway: Inhibition of DNA Gyrase

G cluster_cell Inside Bacterial Cell A Benzothiazole Derivative (e.g., BTC-j, BTC-r) C DNA Gyrase (GyrB subunit) A->C Binds to ATP-binding site B Bacterial Cell E DNA Supercoiling C->E prevents D ATP Binding D->C F Inhibition of DNA Replication, Transcription, and Repair E->F leads to G Bacterial Cell Death F->G

Caption: Proposed mechanism of action: Inhibition of bacterial DNA gyrase by benzothiazole derivatives.

References

Structure-Activity Relationship of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-(6-nitro-1,3-benzothiazol-2-yl)acetamide scaffold is a promising starting point for the development of novel therapeutic agents, with preliminary studies revealing its potential in both antimicrobial and analgesic applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this compound and its derivatives, based on available experimental data.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives is significantly influenced by the nature of the substituent on the acetamide group. The available data allows for a comparison between the unsubstituted parent compound and a derivative featuring a pyridine-3-ylamino substitution at the acetamide's alpha position.

Table 1: Quantitative Comparison of Biological Activity
Compound IDStructureBiological ActivityAssayResultsReference
S30 This compoundAnalgesicAcetic Acid-Induced Writhing (in vivo, mice)66% reduction in writhing (first 5 min)75% reduction in writhing (second 5 min)[1]
BTC-r N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamideAntimicrobialMinimum Inhibitory Concentration (MIC, in vitro)Antibacterial (µg/mL): - S. aureus: MIC not specified, but showed significant potential- B. subtilis: MIC not specified, but showed significant potential- E. coli: MIC not specified, but showed significant potential- P. aeruginosa: MIC not specified, but showed significant potentialAntifungal (µg/mL): - Significant potential observed[2][3]

Note: While the reference indicates significant antimicrobial potential for BTC-r, specific MIC values for the nitro-substituted derivative were not detailed in the abstract. The provided MIC values in the source belong to a related methoxy-substituted compound (BTC-j).[2][3]

Structure-Activity Relationship Insights

The preliminary data suggests that modifications to the acetamide side chain of the this compound core can modulate the type and potency of its biological activity.

  • Unsubstituted Acetamide (S30): The parent compound demonstrates notable analgesic properties in an in vivo model of pain.[1]

  • Substituted Acetamide (BTC-r): The introduction of a pyridine-3-ylamino group at the alpha-carbon of the acetamide shifts the activity profile towards an antimicrobial effect.[2][3]

This divergence in activity highlights the critical role of the acetamide substituent in directing the pharmacological properties of this benzothiazole scaffold. Further research with a broader range of substituents is necessary to establish a more comprehensive SAR and to optimize for either analgesic or antimicrobial potency.

Experimental Protocols

Antimicrobial Susceptibility Testing: Agar Diffusion Method

This method is a qualitative or semi-quantitative assay to determine the susceptibility of a microorganism to a test compound.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a sterile broth to match the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacterial growth.

  • Well Diffusion: A sterile cork borer is used to create wells of a specific diameter in the agar.

  • Compound Application: A defined volume of the test compound solution at a known concentration is added to each well.

  • Incubation: The plates are incubated at a temperature and duration suitable for the test microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. The size of the zone is indicative of the compound's antimicrobial activity.

Analgesic Activity Assessment: Acetic Acid-Induced Writhing Test

This is a common in vivo screening method for assessing the analgesic potential of test compounds.

  • Animal Acclimatization: Mice are acclimatized to the laboratory environment before the experiment.

  • Compound Administration: The test compound (e.g., S30) is administered to the test group of mice, typically via oral or intraperitoneal routes, at a specific dose. A control group receives the vehicle, and a standard group receives a known analgesic (e.g., diclofenac sodium).

  • Induction of Writhing: After a predetermined absorption period, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

  • Observation: The number of writhes is counted for a specific period (e.g., 10-20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage reduction in the number of writhes in the test group is calculated relative to the control group to determine the analgesic effect.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the core chemical structure and the synthetic relationship between the parent compound and its biologically active derivatives.

SAR_Overview cluster_core Core Scaffold cluster_derivatives Derivatives & Activities Core This compound S30 S30 (Unsubstituted Acetamide) Analgesic Activity Core->S30 Parent Compound BTCr BTC-r (Pyridin-3-ylamino Acetamide) Antimicrobial Activity Core->BTCr α-Substitution Experimental_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation start 2-Amino-6-nitrobenzothiazole intermediate This compound (S30) start->intermediate Acetylation chloro 2-Chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide intermediate->chloro Chlorination analgesic Analgesic Assay (Acetic Acid Writhing) intermediate->analgesic final N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide (BTC-r) chloro->final Amination antimicrobial Antimicrobial Assay (MIC Determination) final->antimicrobial

References

Benchmarking N-(6-nitro-1,3-benzothiazol-2-yl)acetamide Against Known Kinase Inhibitor Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Performance Analysis

This guide provides an objective comparison of the potential anticancer performance of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide against established kinase inhibitor standards. The benzothiazole scaffold is a recognized pharmacophore in the development of anticancer agents, particularly as kinase inhibitors. While specific experimental data for this compound as a kinase inhibitor is emerging, this guide leverages data from closely related benzothiazole derivatives to provide a representative benchmark against well-characterized standards like Staurosporine and Dasatinib. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided to support further research.

Comparative Analysis of Kinase Inhibitory Activity

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of a specific enzyme or the proliferation of cancer cells by 50%.[1] A lower IC50 value signifies a higher potency of the compound.

While specific IC50 values for this compound against a panel of kinases are not extensively published, the broader class of benzothiazole derivatives has demonstrated significant kinase inhibitory activity. For a meaningful comparison, we present the IC50 values of representative benzothiazole derivatives alongside the established kinase inhibitor standards, Staurosporine and Dasatinib.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

Compound/StandardTarget KinaseIC50 (nM)
Representative Benzothiazole Derivatives
Pyrimidine-based benzothiazole (10s)CDK2450
N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide derivative (21)hMAGL6.5
N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide derivative (24)hMAGL9.0
Staurosporine (Broad-Spectrum Inhibitor)
PKCα2[2]
PKA7[3]
PKG8.5[3]
p60v-src6
CaM Kinase II20
Dasatinib (Multi-Kinase Inhibitor)
Src0.5[4]
BCR-Abl<1
c-Kit5
PDGFRβ28
EphA230

Table 2: In Vitro Anti-proliferative Activity against Cancer Cell Lines (IC50)

Compound/StandardCell LineIC50 (µM)
Representative Benzothiazole Derivatives
Sulphonamide based benzothiazole (40)MCF-7 (Breast)34.5[5][6]
HeLa (Cervical)44.15[5][6]
MG63 (Osteosarcoma)36.1[5][6]
Nitro-styryl containing benzothiazole (57)Pancreatic Cancer Cells27[5][6]
N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide (10m)K562 (Leukemia)0.98[7]
Dasatinib
Mo7e-KitD816H (Leukemia)0.005
Ba/F3-Flt3ITD (Leukemia)3
K562 (Leukemia)0.0046[8]
MDA-MB-231 (Breast)6.1[9]

Experimental Protocols

To ensure reproducibility and facilitate the direct comparison of results, detailed methodologies for key in vitro assays are provided below.

In Vitro Kinase Activity Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[10]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Substrate (peptide or protein)

  • ATP

  • Test compounds (including this compound and standards)

  • White, opaque 96- or 384-well plates

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in the kinase reaction buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).[11]

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[11]

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[12]

  • Measurement:

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[13]

Materials:

  • Cancer cell lines

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol)

  • 96-well plates

  • Test compounds

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which indicates metabolically active cells.[14]

Materials:

  • CellTiter-Glo® Reagent (Promega)

  • Cancer cell lines

  • Opaque-walled multiwell plates

  • Test compounds

Procedure:

  • Assay Plate Preparation:

    • Prepare opaque-walled multiwell plates with cells in culture medium.

    • Add the test compounds to the experimental wells and incubate according to the desired protocol.

  • Reagent Addition:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[15][16]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[15][16]

  • Signal Generation and Measurement:

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15][16]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15][16]

    • Measure the luminescence with a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.

Visualizations

To further elucidate the experimental processes and underlying biological pathways, the following diagrams are provided.

experimental_workflow cluster_kinase_assay In Vitro Kinase Assay cluster_cell_assay Cell-Based Viability Assay k1 Kinase, Substrate, & Test Compound k2 Initiate with ATP k1->k2 k3 Kinase Reaction k2->k3 k4 Add ADP-Glo™ Reagent (Stop & ATP Depletion) k3->k4 k5 Add Kinase Detection Reagent (ADP -> ATP) k4->k5 k6 Measure Luminescence k5->k6 c1 Seed Cancer Cells c2 Add Test Compound c1->c2 c3 Incubate c2->c3 c4 Add Viability Reagent (MTT or CellTiter-Glo) c3->c4 c5 Measure Signal (Absorbance or Luminescence) c4->c5

Caption: Workflow for in vitro kinase and cell viability assays.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Benzothiazole Inhibitor Inhibitor->RAF Inhibitor->PI3K

Caption: Simplified kinase signaling pathways targeted by inhibitors.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Proper Disposal Procedures for N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

This guide provides critical safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.

I. Immediate Safety Precautions

Before handling this compound for disposal, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the chemical.[1]

  • Body Protection: A lab coat or other protective clothing.

Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[2] Know the location of emergency equipment, including eyewash stations and safety showers.

II. Step-by-Step Disposal Protocol

Due to the presence of a nitro group, this compound should be treated as a potentially hazardous and reactive compound.[3][4] The following steps outline the recommended disposal procedure:

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[5] Given its chemical structure, this compound should be managed as hazardous waste.

  • Containerization:

    • Place the waste in a suitable, clearly labeled, and closed container to await disposal.

    • Ensure the container is compatible with the chemical to prevent any reactions.

  • Waste Segregation:

    • Store the segregated waste in a designated and secure area.

  • Professional Disposal:

    • Contact a licensed professional waste disposal service for the collection and proper disposal of the chemical waste.[1]

    • For surplus and non-recyclable solutions, offering them to a licensed disposal company is a recommended practice.[1]

    • One common disposal method for similar organic compounds is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical scrubber.[1] This should only be performed by qualified professionals.

  • Spill Management:

    • In the event of a spill, avoid creating dust.

    • Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[1]

    • For liquid spills, absorb the material with an inert absorbent such as sand or silica gel and collect it in a closed container for disposal.[5]

Note on Drain Disposal: The disposal of this chemical down the drain is not recommended. While some dilute, less hazardous, and biodegradable organic compounds may be suitable for drain disposal with significant dilution, the presence of the nitro group and the benzothiazole ring suggest that this compound may not be readily biodegradable and could be harmful to aquatic organisms.[5][6]

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal safety Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->safety spill Spill Occurs start->spill classify Classify as Hazardous Waste safety->classify containerize Place in a Labeled, Closed, Compatible Container classify->containerize segregate Store Separately from Incompatible Materials containerize->segregate disposal_service Contact Licensed Hazardous Waste Disposal Service segregate->disposal_service end End: Waste Properly Managed disposal_service->end spill->safety No contain_spill Contain and Clean Up Spill Using Appropriate Methods spill->contain_spill Yes contain_spill->containerize

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Based on the hazard profiles of related compounds, which are indicated as potentially harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation, a stringent PPE protocol is essential.

Body Part Personal Protective Equipment Specifications and Remarks
Hands Chemical-resistant glovesInspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
Eyes/Face Safety glasses with side-shields or goggles; Face shieldUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).
Skin/Body Impervious clothing; Lab coatThe type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory NIOSH/MSHA approved respiratorFor nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following table outlines the recommended procedures based on the potential hazards of similar compounds.

Exposure Route First Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[1]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Immediate medical attention is required. Take off contaminated clothing and wash before reuse.[1]
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth method if victim ingested or inhaled the substance; give artificial respiration with the aid of a pocket mask equipped with a one-way valve or other proper respiratory medical device. Call a POISON CENTER or doctor/physician.[1]
Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth.[1]

Handling and Disposal Plan

A systematic approach to handling and disposal is necessary to minimize risk and environmental impact.

Aspect Procedure
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[2]
Storage Keep container tightly closed in a dry and well-ventilated place. Stable under normal conditions.[1]
Spill Clean-up Use a licensed professional waste disposal service to dispose of this material.[2] Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal. Do not let this chemical enter the environment.[1]
Disposal Offer surplus and non-recyclable solutions to a licensed disposal company.[2] Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[2]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weighing and Transfer Weighing and Transfer Prepare Work Area->Weighing and Transfer Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup Monitoring Monitoring Reaction Setup->Monitoring Decontamination Decontamination Monitoring->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Package Waste Package Waste Waste Segregation->Package Waste Label Waste Label Waste Package Waste->Label Waste Dispose via Licensed Contractor Dispose via Licensed Contractor Label Waste->Dispose via Licensed Contractor

Safe handling workflow for this compound.

Disclaimer: The information provided is based on data from structurally similar compounds and should be used as a guide. A comprehensive risk assessment should be conducted before handling this compound. Always consult with your institution's safety officer and refer to any available specific safety data for the compound.

References

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N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

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